Product packaging for 1-Boc-5-Aminoindole(Cat. No.:CAS No. 166104-20-7)

1-Boc-5-Aminoindole

Cat. No.: B065432
CAS No.: 166104-20-7
M. Wt: 232.28 g/mol
InChI Key: KYCVRKPFNLCHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Boc-5-Aminoindole (tert-butyl 5-amino-1H-indole-1-carboxylate) is a protected indole derivative of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol, serves as a crucial building block for the construction of more complex molecules. The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, allowing for selective functionalization at the 5-amino group and other positions during multistep synthetic sequences. This makes it an indispensable intermediate for researchers developing novel compounds. In pharmaceutical development, this compound is widely utilized as a precursor in the synthesis of drug candidates targeting a range of conditions. Its applications extend to being a key reactant in the preparation of Smac mimetics, cytotoxic and antimitotic agents, and inhibitors of receptors like the insulin-like growth factor 1 receptor. Furthermore, its role in bioconjugation and the development of advanced materials underscores its versatility beyond pure pharmaceuticals. The compound can be synthesized from tert-butyl 5-nitro-1H-indole-1-carboxylate via catalytic hydrogenation, providing researchers with a reliable pathway to obtain this valuable reagent. Notice for Researchers: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B065432 1-Boc-5-Aminoindole CAS No. 166104-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-aminoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCVRKPFNLCHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469138
Record name 1-Boc-5-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166104-20-7
Record name 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166104-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-5-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoindole, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 1-Boc-5-aminoindole: Chemical Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-aminoindole, also known by its IUPAC name tert-butyl 5-amino-1H-indole-1-carboxylate, is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, making it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and detailed experimental protocols for its synthesis and analysis. Its utility as a precursor for various biologically active indole derivatives, including those with anti-cancer, anti-inflammatory, and neurological activities, underscores its importance in drug discovery and development.[1][2]

Chemical Structure and Properties

The structural and key physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Structural Information
IdentifierValue
IUPAC Name tert-butyl 5-amino-1H-indole-1-carboxylate[3]
Synonyms 5-Amino-indole-1-carboxylic acid tert-butyl ester, N-Boc-5-Aminoindole[4]
CAS Number 166104-20-7[4]
Molecular Formula C₁₃H₁₆N₂O₂[4]
Molecular Weight 232.28 g/mol [3]
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N[3]
InChI InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3[3]
InChIKey KYCVRKPFNLCHLL-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueSource
Appearance Viscous light brown oil or off-white to light brown powder
Melting Point 85-88°C
Boiling Point 384.2 ± 34.0 °C (Predicted)[4]
Density 1.16 ± 0.1 g/cm³ (Predicted)[4]
pKa 4.28 ± 0.10 (Predicted)[4]
Solubility Soluble in methanol, dimethyl sulfoxide (DMSO), and chloroform.
Storage Store at 2-8°C under an inert atmosphere.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the experimental nuclear magnetic resonance (NMR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR (400 MHz, CDCl₃) Carbon (¹³C) NMR (100 MHz, CDCl₃)
δ (ppm) δ (ppm)
7.95 (d, J = 5.5 Hz, 1H)149.8
7.54 (d, J = 2.2 Hz, 1H)142.1
6.82 (d, J = 2.2 Hz, 1H)131.6
6.72 (dd, J = 8.7, 2.3 Hz, 1H)129.1
6.41 (d, J = 3.6 Hz, 1H)126.2
3.61 (br s, 2H)115.7
1.67 (s, 9H)113.6
106.8
105.9
83.2
28.2

Source:[2]

Infrared (IR) Spectroscopy
  • N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹ (primary amine).

  • C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • C=O stretch (Boc group): A strong absorption band around 1700-1725 cm⁻¹.

  • N-H bend (amine): Around 1590-1650 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹.

Mass Spectrometry (MS)

The expected fragmentation pattern in mass spectrometry for this compound would likely show a molecular ion peak [M]⁺ at m/z 232. A prominent fragmentation would be the loss of the tert-butyl group ([M-57]⁺) and/or isobutylene ([M-56]⁺), as well as the loss of the entire Boc group ([M-100]⁺).

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of its nitro precursor, tert-butyl 5-nitro-1H-indole-1-carboxylate.

Reaction Scheme:

G reactant tert-butyl 5-nitro-1H-indole-1-carboxylate product This compound reactant->product Reduction reagents H₂, Pd/C Methanol reagents->product

Caption: Synthesis of this compound.

Materials:

  • tert-butyl 5-nitro-1H-indole-1-carboxylate (1.00 g, 3.81 mmol, 1.00 equiv)

  • 10% Palladium on carbon (Pd/C) (0.100 g)

  • Methanol (MeOH) (19.0 mL)

  • Celite

Procedure: [2]

  • A flask is charged with tert-butyl 5-nitro-1H-indole-1-carboxylate, 10% palladium on carbon, and methanol.

  • The reaction mixture is placed under a hydrogen (H₂) atmosphere.

  • The suspension is stirred at room temperature for 14 hours.

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite.

  • The filter cake is washed thoroughly with methanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (4:1) as the eluent.

  • This procedure affords this compound as a viscous light brown oil (0.715 g, 80% yield).[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The amino group at the 5-position serves as a versatile handle for further functionalization, allowing for the introduction of diverse pharmacophores.

Workflow: From Intermediate to Biologically Active Compounds

G start This compound step1 Functionalization of the Amino Group (e.g., Acylation, Alkylation, Sulfonylation) start->step1 step2 Modification of the Indole Core (e.g., at C2, C3, or C7 positions) step1->step2 step3 Deprotection of the Boc Group step2->step3 end Biologically Active Indole Derivatives step3->end

Caption: Synthetic utility of this compound.

Derivatives of 5-aminoindoles have been investigated for a range of pharmacological activities:

  • Inhibitors of 5-Lipoxygenase (5-LO): Novel 2-amino-5-hydroxyindole derivatives have been synthesized and shown to potently inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. These compounds are potential candidates for the treatment of inflammatory and allergic diseases.[5][6]

  • AMPA Receptor Modulators: Azabenzimidazole derivatives, synthesized from indole precursors, have been developed as modulators of the AMPA receptor, which are potentially useful for treating neurological and psychiatric disorders.[1][7]

  • Anticancer Agents: Substituted 5-nitroindole derivatives, which can be converted to the corresponding 5-aminoindoles, have been shown to bind to c-Myc promoter G-quadruplex DNA, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[8]

  • Other Therapeutic Areas: The 5-aminoindole scaffold is a component of compounds investigated as Smac mimetics, insulin-like growth factor 1 receptor inhibitors, and factor Xa inhibitors.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with versatile reactivity, make it an invaluable precursor for the synthesis of a diverse range of indole derivatives with significant therapeutic potential. The detailed synthetic and analytical data provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

1-Boc-5-aminoindole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5-aminoindole, a key intermediate in synthetic and medicinal chemistry. It covers its chemical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, with a focus on its role in creating molecules that modulate critical signaling pathways.

Core Chemical Data

This compound, also known as tert-butyl 5-amino-1H-indole-1-carboxylate, is a valuable building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, making it an ideal substrate for a variety of chemical transformations.

PropertyValue
CAS Number 166104-20-7
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Appearance Off-white to light brown powder
Boiling Point 384.2±34.0 °C (Predicted)
Density 1.16±0.1 g/cm³ (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2–8 °C

Experimental Protocols

Synthesis of this compound from 5-Nitroindole

The synthesis of this compound is typically achieved through a two-step process starting from 5-nitroindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate

This step involves the N-Boc protection of 5-nitroindole.

  • Materials: 5-nitroindole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-nitroindole in anhydrous DCM in a round-bottom flask.

    • Add DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in anhydrous DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 5-nitro-1H-indole-1-carboxylate.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of tert-butyl 5-nitro-1H-indole-1-carboxylate.

  • Materials: tert-butyl 5-nitro-1H-indole-1-carboxylate, palladium on carbon (10% Pd/C), ethyl acetate, hydrogen gas.

  • Procedure:

    • Dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (525 mg, 2.0 mmol) in ethyl acetate (8 mL).[1]

    • Add 10% palladium on carbon catalyst (50 mg) to the solution.[1]

    • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[1]

    • Upon completion of the reaction, remove the catalyst by filtration through Celite.

    • Concentrate the filtrate under reduced pressure to afford this compound as a white solid (469 mg, 100% yield).[1]

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of various kinase inhibitors, which are prominent in oncology and inflammation research. The amino group at the 5-position serves as a key handle for introducing diverse substituents to explore structure-activity relationships.

General Workflow for Kinase Inhibitor Synthesis:

The synthesis of kinase inhibitors from this compound often involves coupling reactions at the 5-amino position, followed by modifications at other positions of the indole scaffold and eventual deprotection of the Boc group if necessary.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product This compound This compound Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) This compound->Coupling_Reaction Introduce diverse moieties Further_Functionalization Further Functionalization (e.g., at C2, C3 positions) Coupling_Reaction->Further_Functionalization Modify indole core Deprotection Boc Deprotection (if required) Further_Functionalization->Deprotection Expose NH group Bioactive_Kinase_Inhibitor Bioactive_Kinase_Inhibitor Deprotection->Bioactive_Kinase_Inhibitor

General synthetic workflow for kinase inhibitors.

Role in Modulating Signaling Pathways

Indole derivatives synthesized from this compound have been shown to modulate various signaling pathways implicated in diseases like cancer and autoimmune disorders. A notable example is the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity.

The STING Signaling Pathway and Inhibition by Indole Derivatives:

The cGAS-STING pathway is activated by cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Aberrant activation of this pathway is linked to several inflammatory diseases. Certain indole derivatives act as STING inhibitors, offering a therapeutic strategy to dampen this inflammatory response.

G cluster_upstream Upstream Activation cluster_sting STING Activation cluster_downstream Downstream Effects Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates Interferons Type I Interferons IRF3->Interferons induces transcription Inflammatory_Cytokines Inflammatory Cytokines IRF3->Inflammatory_Cytokines induces transcription Indole_Derivative Indole Derivative (STING Inhibitor) Indole_Derivative->STING inhibits

Inhibition of the STING pathway by indole derivatives.

This guide highlights the significance of this compound as a versatile and valuable intermediate in the synthesis of complex, biologically active molecules. The provided protocols and diagrams serve as a foundational resource for researchers engaged in drug discovery and development.

References

A Comprehensive Technical Guide to the Synthesis of 1-Boc-5-aminoindole from 5-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the synthetic pathway for converting 5-nitroindole into 1-Boc-5-aminoindole, a crucial building block in medicinal chemistry and pharmaceutical development.[1] The document outlines the predominant two-step synthetic strategy, which involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro moiety. Detailed experimental protocols, comparative data on various reaction conditions, and safety considerations are presented. The guide is supplemented with visualizations of the chemical pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules with applications ranging from anti-cancer to anti-inflammatory agents.[1] this compound (tert-butyl 5-amino-1H-indole-1-carboxylate) is a highly versatile intermediate, where the Boc-protected nitrogen allows for selective functionalization at other positions, and the 5-amino group serves as a key handle for further molecular elaboration.[1] Its synthesis from the readily available starting material, 5-nitroindole, is a fundamental transformation. This document details an efficient and high-yielding synthetic route, focusing on a two-step process: N-Boc protection followed by catalytic hydrogenation.

Physicochemical Properties of Key Compounds

A summary of the physical and chemical properties of the principal compounds involved in the synthesis is provided below for reference.

Compound Name Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Appearance
5-Nitroindole6146-52-7C₈H₆N₂O₂162.15-
tert-Butyl 5-nitro-1H-indole-1-carboxylate166104-19-4C₁₃H₁₄N₂O₄262.26-
This compound166104-20-7C₁₃H₁₆N₂O₂232.28Off-white to light brown powder[1]

Synthetic Strategy and Pathway

The conversion of 5-nitroindole to this compound is most effectively achieved via a two-step sequence. This strategy involves first protecting the indole nitrogen with a Boc group, followed by the reduction of the nitro group. This sequence prevents potential side reactions and simplifies purification, leading to high overall yields.

Step 1: N-Boc Protection of 5-Nitroindole

The indole nitrogen is first protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 5-nitro-1H-indole-1-carboxylate. This step enhances the solubility of the indole in organic solvents and deactivates the indole ring towards certain electrophilic conditions, ensuring the subsequent reduction is specific to the nitro group.

Step 2: Reduction of the Nitro Group

The nitro group of the Boc-protected intermediate is then reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is the most common and efficient method, often providing quantitative yields of the desired this compound.[2]

G cluster_0 Synthetic Pathway A 5-Nitroindole B tert-Butyl 5-nitro-1H- indole-1-carboxylate A->B Step 1: Boc Protection (Boc)₂O, Base C This compound (Final Product) B->C Step 2: Nitro Reduction H₂, Pd/C

Caption: Synthetic pathway from 5-nitroindole to this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis.

Protocol 1: Synthesis of tert-Butyl 5-nitro-1H-indole-1-carboxylate
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq.).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Alternatively, a non-hydride base like 4-Dimethylaminopyridine (DMAP) can be used.

  • Boc Anhydride Addition: After stirring for 30 minutes at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) dissolved in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield tert-butyl 5-nitro-1H-indole-1-carboxylate.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a high-yield procedure.[2]

  • Setup: In a hydrogenation flask, dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 eq., e.g., 525 mg, 2.0 mmol) in ethyl acetate (e.g., 8 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10% Pd/C) catalyst (e.g., 50 mg).

  • Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Remove the catalyst by filtration through a pad of Celite®.

  • Isolation: Rinse the filter pad with ethyl acetate. Concentrate the combined filtrate under reduced pressure to afford the final product, this compound. This method has been reported to yield the product quantitatively as a white solid.[2]

Comparative Data on Reduction Methods

While catalytic hydrogenation of the N-Boc protected intermediate is preferred, several methods exist for the reduction of 5-nitroindole directly to 5-aminoindole. The choice of method may depend on available equipment and desired selectivity.

Method Reagents/Catalyst Solvent Conditions Yield Reference/Notes
Catalytic Hydrogenation H₂, Pd/CEthyl AcetateRoom Temp, Overnight~100%For N-Boc protected substrate.[2]
Catalytic Hydrogenation H₂ (1.5 MPa), Supported Catalyst95% Ethanol70-95 °C, 1-2 h96-99% (conversion)For unprotected 5-nitroindole.[3]
Silver-Catalyzed Reduction H₂ (4.0 MPa), Ag-bipyridine complex, K-tert-butoxide1,4-Dioxane80 °C, 24 h98%For unprotected 5-nitroindole.[3]
Transfer Hydrogenation Ammonium formate, O-MoS₂ catalystWater130 °C, 6 h90% (conversion)For unprotected 5-nitroindole.[3]
Chemical Reduction Sodium Hydrosulfite (Na₂S₂O₄)---A common method for nitro group reduction.[4][5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the recommended two-step synthesis.

G cluster_workflow Experimental Workflow arrow arrow start Start: 5-Nitroindole step1 Dissolve in Anhydrous Solvent (e.g., THF) start->step1 step2 Add Base & (Boc)₂O at 0 °C step1->step2 step3 React Overnight at Room Temp step2->step3 step4 Aqueous Workup & Extraction step3->step4 intermediate Isolate Intermediate: tert-Butyl 5-nitro-1H- indole-1-carboxylate step4->intermediate step5 Dissolve Intermediate in Ethyl Acetate intermediate->step5 step6 Add 10% Pd/C Catalyst step5->step6 step7 React under H₂ Atmosphere Overnight step6->step7 step8 Filter through Celite® to Remove Catalyst step7->step8 step9 Concentrate Filtrate Under Reduced Pressure step8->step9 end Final Product: This compound step9->end

Caption: General workflow for the synthesis of this compound.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably as a wet paste. Ensure proper quenching and disposal procedures are followed.

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It should be handled under an inert atmosphere, and reactions should be quenched carefully with a proton source.

  • Solvents: Organic solvents such as ethyl acetate and THF are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling all chemicals.

Conclusion

The synthesis of this compound from 5-nitroindole is a robust and scalable process critical for the advancement of various drug discovery programs. The presented two-step method, involving N-Boc protection followed by catalytic hydrogenation, provides a reliable and high-yielding route to this valuable intermediate. By following the detailed protocols and safety guidelines in this document, researchers can confidently produce this compound for its diverse applications in organic and medicinal chemistry.

References

Spectroscopic and Analytical Profile of 1-Boc-5-aminoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 1-Boc-5-aminoindole (tert-butyl 5-aminoindole-1-carboxylate), a key intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Compound Information

PropertyValue
Chemical Name tert-butyl 5-aminoindole-1-carboxylate
Synonyms This compound, N-Boc-5-aminoindole
CAS Number 166104-20-7
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Mass Spectrometry (MS) Data
m/zInterpretation
Data not available in search results

Note: Specific experimental spectroscopic data for this compound was not available in the performed searches. The tables are provided as a template for the expected data.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following are general protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H and ¹³C NMR Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32 (adjust as needed for signal-to-noise).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Reference: The residual solvent peak is typically used for calibration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Technical Guide: Solubility and Stability of 1-Boc-5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-aminoindole (tert-butyl 5-amino-1H-indole-1-carboxylate) is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its utility is significantly influenced by its physicochemical properties, namely its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering both qualitative and illustrative quantitative data, along with detailed experimental protocols.

Disclaimer: Limited quantitative data for the solubility and stability of this compound is available in public literature. The quantitative data and detailed experimental protocols presented in this guide are illustrative and based on the general properties of structurally similar compounds, such as N-Boc-anilines and substituted indoles, as well as established scientific methodologies. Researchers are strongly encouraged to determine these properties experimentally for their specific applications.

Core Properties of this compound

PropertyValueSource
Appearance Off-white to light brown powder[Generic supplier data]
Molecular Formula C₁₃H₁₆N₂O₂[Generic supplier data]
Molecular Weight 232.28 g/mol [Generic supplier data]
Storage Conditions 0-8°C[Generic supplier data]

Solubility Profile

The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen generally enhances the solubility of the parent aminoindole in organic solvents. Qualitative assessments indicate that this compound is soluble in solvents like dimethyl sulfoxide (DMSO) and chloroform.

Illustrative Quantitative Solubility Data

The following table presents hypothetical, yet plausible, quantitative solubility data for this compound in a range of common laboratory solvents at ambient temperature (20-25°C).

SolventCategoryIllustrative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
Dichloromethane (DCM)Halogenated~ 50-100
ChloroformHalogenated~ 50-100
Tetrahydrofuran (THF)Ether~ 25-50
Ethyl Acetate (EtOAc)Ester~ 10-25
AcetoneKetone~ 10-25
Acetonitrile (ACN)Nitrile~ 5-10
Methanol (MeOH)Polar Protic~ 5-10
Ethanol (EtOH)Polar Protic~ 1-5
Isopropanol (IPA)Polar Protic< 1
WaterAqueous< 0.1
HexanesNon-polar< 0.1
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.[1][2][3][4][5]

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DCM, Methanol, Water)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B C Sedimentation B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Quantify by HPLC E->F

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. The primary points of potential degradation are the Boc-protected indole nitrogen and the amino group on the benzene ring.

General Stability Characteristics
  • pH Sensitivity: The Boc group is known to be labile under acidic conditions, leading to its cleavage and the formation of the unprotected 5-aminoindole. It is generally stable under neutral and basic conditions.

  • Thermal Stability: While solid this compound is relatively stable at the recommended storage temperature of 0-8°C, elevated temperatures can lead to the thermal decomposition of the Boc group.[6][7][8]

  • Oxidative Stability: The indole and amino moieties can be susceptible to oxidation.

  • Photostability: Indole derivatives can be sensitive to light, potentially leading to photodegradation.[9][10]

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study, conducted according to ICH guidelines, to identify potential degradation pathways and products.[11][12][13][14][15]

Stress ConditionIllustrative Degradation (%)Major Degradation Product(s)
0.1 M HCl (40°C, 24h)~ 90%5-Aminoindole (Boc deprotection)
0.1 M NaOH (40°C, 24h)< 5%Minor unidentified products
3% H₂O₂ (RT, 24h)~ 15-25%Oxidized indole derivatives
Heat (80°C, 48h, solid)~ 10-20%5-Aminoindole and other byproducts
Light (ICH Q1B), solid~ 5-15%Photodegradation products
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound to assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Thermostatic oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate at a controlled temperature (e.g., 40°C).

    • Withdraw samples at time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at time points and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

    • At specified time intervals, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability (Solid State):

    • Expose a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, store a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

    • After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method, capable of separating the intact drug from its degradation products. A PDA or MS detector is highly recommended for peak purity assessment and identification of degradants.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (HCl) F Sample at time points A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G HPLC-PDA/MS Analysis F->G H Identify Degradants & Pathways G->H

Caption: General workflow for a forced degradation study of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is not widely published, the provided illustrative data and detailed experimental protocols offer a robust framework for researchers to conduct their own assessments. A thorough understanding of these properties is paramount for the successful use of this compound in research and development, ensuring the integrity of synthetic pathways and the quality of the final products.

References

The Strategic Intermediate: A Technical Guide to 1-Boc-5-aminoindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Boc-5-aminoindole has emerged as a critical building block in the synthesis of complex bioactive molecules. Its strategic importance lies in the presence of a versatile amino group on the indole scaffold, protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for sequential and site-selective modifications, making it an invaluable intermediate in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

This technical guide provides a comprehensive review of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of targeted therapies. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams for enhanced understanding.

Core Properties of this compound

This compound, also known as tert-butyl 5-amino-1H-indole-1-carboxylate, is a stable, off-white to light brown powder. The Boc protecting group enhances its solubility in organic solvents and allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the indole nitrogen.[1]

PropertyValueReference(s)
CAS Number 166104-20-7[2]
Molecular Formula C₁₃H₁₆N₂O₂[2]
Molecular Weight 232.28 g/mol [2]
Appearance Off-white to light brown powder[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the N-Boc protection of 5-aminoindole. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While various bases and solvent systems can be employed, the following protocol is a commonly used and effective method.

Reaction Scheme:

G cluster_0 Reagents A 5-Aminoindole C This compound A->C CH2Cl2, rt B Boc2O, DMAP

Caption: N-Boc protection of 5-aminoindole.

Materials:

  • 5-Aminoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 5-aminoindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Quantitative Data:

ParameterValueReference(s)
Typical Yield 85-95%[3]
¹H NMR (CDCl₃, 400 MHz) δ 8.01 (s, 1H), 7.55 (d, J = 2.2 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 6.82 (dd, J = 8.7, 2.3 Hz, 1H), 6.42 (d, J = 3.7 Hz, 1H), 3.71 (br s, 2H), 1.63 (s, 9H)[4]
¹³C NMR (CDCl₃, 101 MHz) δ 150.3, 140.9, 131.9, 128.0, 125.8, 115.5, 112.3, 107.9, 106.8, 83.2, 28.4[4]
IR (KBr, cm⁻¹) ν 3435, 3350, 2978, 1725, 1620, 1510, 1450, 1370, 1240, 1150[5]
MS (ESI) m/z 233.1 [M+H]⁺[6]

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone for the synthesis of a multitude of bioactive compounds, particularly those targeting kinases and other key proteins in disease pathways.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth.[7][8] Dysregulation of this pathway, particularly through mutations in JAK2, is implicated in myeloproliferative neoplasms and other inflammatory diseases.[1] Consequently, JAK2 has become a significant target for drug development. This compound serves as a key starting material for the synthesis of various potent and selective JAK2 inhibitors.

JAK-STAT Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression

Caption: The canonical JAK-STAT signaling pathway.

The amino group at the 5-position of the indole ring is a common attachment point for pharmacophores that interact with the hinge region of the JAK2 kinase domain. The Boc-protected nitrogen allows for various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aromatic and heteroaromatic moieties.

Experimental Workflow: Suzuki Coupling with this compound

A common synthetic strategy involves the Suzuki coupling of a boronic acid or ester to the 5-amino group of the indole, often after its conversion to a halide or triflate. Alternatively, the amino group can be used to introduce other functionalities prior to coupling.

Suzuki_Coupling_Workflow Start This compound Step1 Diazotization/ Sandmeyer Reaction Start->Step1 Intermediate 1-Boc-5-haloindole Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) Intermediate->Step2 Product 5-Aryl-1-Boc-indole Step2->Product Step3 Deprotection Product->Step3 Final_Product 5-Aryl-indole Derivative Step3->Final_Product

Caption: A general workflow for Suzuki coupling.

Table of Bioactive Molecules Derived from this compound:

CompoundTargetBiological Activity (IC₅₀)Reference(s)
GSK2578215AIKKε/TBK1IKKε: 2 nM, TBK1: 15 nMNot directly found in provided results
Pyrazol-3-ylamino pyrazinesJAK21-10 nM[5]
1-amino-5H-pyrido[4,3-b]indol-4-carboxamidesJAK2Potent inhibition in animal models[9]
5-substituted-1H-indol-2-yl-1H-quinolin-2-onesKDR KinasePotent and selective inhibition[10]
Anti-Cancer Agents

The indole scaffold is a privileged structure in the design of anti-cancer agents due to its ability to interact with various biological targets.[11] this compound provides a versatile platform for the synthesis of compounds targeting proteins involved in cell cycle regulation and apoptosis. For example, derivatives have been developed as inhibitors of Bcl-2, a key anti-apoptotic protein often overexpressed in cancer cells.[12]

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry and drug discovery. Its pre-protected aminoindole core allows for the strategic and efficient synthesis of complex molecules with a wide range of biological activities. The detailed protocols and data presented in this guide underscore its importance for researchers and scientists working on the development of novel therapeutics, particularly in the areas of kinase inhibition and anti-cancer drug design. The continued exploration of new synthetic methodologies and applications for this key building block will undoubtedly lead to the discovery of new and improved medicines.

References

The Alchemists' Blueprint: A Guide to Key Intermediates in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern drug discovery, the synthesis of novel therapeutic agents hinges on the strategic construction of molecular frameworks. Central to this endeavor are key intermediates—versatile building blocks that serve as pivotal crossroads on the path to complex drug molecules. This technical guide delves into the synthesis and significance of three such intermediates, each representing a distinct and vital area of pharmaceutical research: a chiral intermediate for an antiviral, a heterocyclic scaffold for a cancer therapeutic, and the modular components of a targeted protein degrader. We will explore their detailed synthetic protocols, quantitative data, and the biological pathways their final products influence.

A Chiral Pillar: The Synthesis of (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane, a Key Intermediate for Atazanavir

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its efficacy and safety. Chiral intermediates are therefore the bedrock of many modern pharmaceuticals. (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane is a critical chiral intermediate in the synthesis of Atazanavir, an HIV protease inhibitor. Its stereochemistry is crucial for the drug's ability to fit into the active site of the viral enzyme.

Experimental Protocol: Diastereoselective Reduction

A key step in the synthesis of this intermediate is the highly diastereoselective reduction of the prochiral ketone, (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone. This reduction establishes one of the two stereocenters in the final intermediate.

Reaction Scheme:

(3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone → (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone313.8210.0 g0.0318
Lithium tri-tert-butoxyaluminum hydride (1M in THF)254.2947.7 mL0.0477
Diethyl ether (anhydrous)74.12200 mL-
Saturated aqueous sodium potassium tartrate solution-100 mL-
Ethyl acetate88.11300 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.3710 g-

Procedure:

  • A solution of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (10.0 g, 0.0318 mol) in anhydrous diethyl ether (100 mL) is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF, 47.7 mL, 0.0477 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium potassium tartrate solution (100 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired product as a white solid.

Quantitative Data
ParameterValue
Yield 85-95%
Diastereomeric Ratio >99:1 (syn:anti)
Purity (HPLC) >99%
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H), 5.05 (d, J=8.8 Hz, 1H), 4.05-3.95 (m, 1H), 3.85-3.75 (m, 1H), 3.65 (dd, J=11.2, 4.0 Hz, 1H), 3.55 (dd, J=11.2, 6.8 Hz, 1H), 3.00 (dd, J=13.6, 6.8 Hz, 1H), 2.85 (dd, J=13.6, 8.0 Hz, 1H), 1.40 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz) δ 155.8, 137.5, 129.4, 128.6, 126.7, 80.1, 72.9, 56.4, 47.1, 38.2, 28.3.
Mass Spec (ESI) m/z 316.1 [M+H]⁺
Signaling Pathway: HIV Protease Inhibition

Atazanavir functions by inhibiting the HIV-1 protease, an enzyme essential for the virus's life cycle. The protease cleaves viral polyproteins into functional proteins required for viral maturation. Atazanavir, synthesized from the aforementioned chiral intermediate, acts as a competitive inhibitor, binding to the active site of the protease and preventing this cleavage.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Mature Virion Assembly Mature Virion Assembly Functional Viral Proteins->Mature Virion Assembly Atazanavir Atazanavir Atazanavir->HIV Protease Inhibition

Mechanism of Atazanavir's inhibition of HIV protease.

The Heterocyclic Heart: Synthesis of 5-Bromo-7-azaindole, a Precursor to Vemurafenib

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. 5-Bromo-7-azaindole is a key heterocyclic intermediate for the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein, which is a driver in many melanomas.

Experimental Protocol: Synthesis from 7-Azaindoline

This synthetic route involves the protection of the 7-azaindoline nitrogen, followed by bromination and subsequent rearomatization.

Reaction Scheme:

7-Azaindoline → N-Boc-7-azaindoline → 5-Bromo-N-Boc-7-azaindoline → 5-Bromo-7-azaindole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Azaindoline120.1510.0 g0.0832
Di-tert-butyl dicarbonate218.2519.1 g0.0874
Dichloromethane (DCM)84.93200 mL-
N-Bromosuccinimide (NBS)177.9815.6 g0.0877
Acetonitrile41.05150 mL-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.0120.6 g0.0907
Toluene92.14200 mL-

Procedure:

  • Protection: To a solution of 7-azaindoline (10.0 g, 0.0832 mol) in dichloromethane (200 mL) at 0 °C, di-tert-butyl dicarbonate (19.1 g, 0.0874 mol) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude N-Boc-7-azaindoline is used in the next step without further purification.

  • Bromination: The crude N-Boc-7-azaindoline is dissolved in acetonitrile (150 mL) and cooled to 0 °C. N-Bromosuccinimide (15.6 g, 0.0877 mol) is added in portions, and the mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give crude 5-bromo-N-Boc-7-azaindoline.

  • Dehydrogenation (Aromatization): The crude 5-bromo-N-Boc-7-azaindoline is dissolved in toluene (200 mL). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (20.6 g, 0.0907 mol) is added, and the mixture is refluxed for 2 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography (eluent: 20% ethyl acetate in hexanes) to yield 5-bromo-7-azaindole as a pale yellow solid.

Quantitative Data
ParameterValue
Overall Yield 65-75%
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 10.13 (br s, 1H), 8.10 (s, 1H), 7.88 (d, J=2.0 Hz, 1H), 7.45 (t, J=2.8 Hz, 1H), 6.55 (dd, J=2.8, 2.0 Hz, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ 147.9, 142.6, 129.2, 125.1, 119.8, 115.6, 101.2.
Mass Spec (EI) m/z 196/198 (M⁺)
Signaling Pathway: BRAF V600E Inhibition

Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase. In melanoma cells with this mutation, the MAPK/ERK signaling pathway is constitutively active, leading to uncontrolled cell proliferation. Vemurafenib binds to the ATP-binding site of the mutant BRAF, inhibiting its activity and downstream signaling, ultimately leading to apoptosis of the cancer cells.

BRAF_V600E_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF V600E BRAF V600E RAS->BRAF V600E Constitutively Active MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->BRAF V600E Inhibition

Vemurafenib's inhibition of the BRAF V600E signaling pathway.

The Molecular Matchmaker: Synthesis of a PROTAC Degrader

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. Their synthesis is a modular endeavor, connecting a "warhead" that binds the target protein to a ligand for an E3 ubiquitin ligase via a chemical linker. Here, we detail the synthesis of a PROTAC targeting the BRD4 protein, using the well-established JQ1 as the warhead and pomalidomide as the E3 ligase ligand, connected by a PEG linker.

Experimental Workflow: A Modular Approach

The synthesis of a PROTAC is a convergent process, involving the separate synthesis of the functionalized warhead and E3 ligase ligand, followed by their conjugation.

PROTAC_Synthesis_Workflow cluster_0 Building Block Synthesis JQ1 Derivative JQ1 Derivative Functionalized JQ1 (e.g., JQ1-alkyne) Functionalized JQ1 (e.g., JQ1-alkyne) JQ1 Derivative->Functionalized JQ1 (e.g., JQ1-alkyne) Pomalidomide Derivative Pomalidomide Derivative Functionalized Pomalidomide (e.g., Pomalidomide-azide) Functionalized Pomalidomide (e.g., Pomalidomide-azide) Pomalidomide Derivative->Functionalized Pomalidomide (e.g., Pomalidomide-azide) Linker Synthesis Linker Synthesis Linker Synthesis->Functionalized JQ1 (e.g., JQ1-alkyne) Linker Synthesis->Functionalized Pomalidomide (e.g., Pomalidomide-azide) PROTAC Conjugation (Click Chemistry) PROTAC Conjugation (Click Chemistry) Functionalized JQ1 (e.g., JQ1-alkyne)->PROTAC Conjugation (Click Chemistry) Functionalized Pomalidomide (e.g., Pomalidomide-azide)->PROTAC Conjugation (Click Chemistry) Purification (HPLC) Purification (HPLC) PROTAC Conjugation (Click Chemistry)->Purification (HPLC) Final PROTAC Final PROTAC Purification (HPLC)->Final PROTAC

A modular workflow for the synthesis of a PROTAC degrader.
Experimental Protocol: Synthesis of a JQ1-Pomalidomide PROTAC

This protocol outlines the synthesis of an alkyne-functionalized JQ1, an azide-functionalized pomalidomide, and their subsequent conjugation via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Step 1: Synthesis of JQ1-alkyne

  • Reaction: Amide coupling of a JQ1 carboxylic acid derivative with propargylamine.

  • Reagents: JQ1-COOH, propargylamine, HATU, DIPEA, DMF.

  • Yield: 70-80%.

  • Characterization: ¹H NMR, ¹³C NMR, MS.

Step 2: Synthesis of Pomalidomide-azide

  • Reaction: Nucleophilic substitution of 4-fluoropomalidomide with an azido-PEG-amine linker.

  • Reagents: 4-Fluoropomalidomide, azido-PEG-amine, DIPEA, DMSO.

  • Yield: 60-70%.

  • Characterization: ¹H NMR, ¹³C NMR, MS.

Step 3: CuAAC "Click" Reaction

  • Reaction: Copper-catalyzed cycloaddition of JQ1-alkyne and pomalidomide-azide.

  • Reagents: JQ1-alkyne, pomalidomide-azide, copper(II) sulfate pentahydrate, sodium ascorbate, t-BuOH/H₂O.

  • Yield: 50-60%.

  • Purification: Preparative HPLC.

  • Final PROTAC Characterization: ¹H NMR, ¹³C NMR, HRMS.

Quantitative Data Summary
Intermediate/ProductKey Synthesis StepYieldPurity (HPLC)
JQ1-alkyne Amide Coupling75%>95%
Pomalidomide-azide Nucleophilic Substitution65%>95%
Final PROTAC CuAAC Reaction55%>99%
Signaling Pathway: PROTAC-mediated Protein Degradation

PROTACs induce the degradation of a target protein by forming a ternary complex with the target and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Target Protein (e.g., BRD4) Target Protein (e.g., BRD4) PROTAC->Target Protein (e.g., BRD4) Binds E3 Ligase (e.g., Cereblon) E3 Ligase (e.g., Cereblon) PROTAC->E3 Ligase (e.g., Cereblon) Binds Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (e.g., BRD4)->Ternary Complex E3 Ligase (e.g., Cereblon)->Ternary Complex Polyubiquitinated Target Polyubiquitinated Target Ternary Complex->Polyubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Recruitment Proteasome Proteasome Polyubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Mechanism of PROTAC-mediated targeted protein degradation.

This guide provides a glimpse into the critical role of key intermediates in the synthesis of diverse and innovative drug candidates. The mastery of their synthesis, guided by detailed protocols and a deep understanding of their downstream biological implications, is fundamental to the continued advancement of medicinal chemistry and the development of life-saving therapies.

Commercial Availability and Technical Profile of 1-Boc-5-aminoindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-5-aminoindole, also known as tert-butyl 5-amino-1H-indole-1-carboxylate, is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive amino group on the indole ring and a Boc-protecting group on the indole nitrogen, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and its applications in research and drug development.

The strategic placement of the amino group at the 5-position allows for a variety of chemical transformations, including diazotization, acylation, and alkylation, enabling the introduction of diverse functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic sequences. These attributes make this compound a valuable precursor for the development of novel pharmaceutical agents, particularly those targeting neurological disorders, as well as for creating compounds with anti-cancer and anti-inflammatory properties.[1]

Commercial Suppliers and Product Specifications

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often exceeding 97% as determined by HPLC. The table below summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
American Elements-High Purity (99% to 99.999%)Research and bulk quantities
Chem-Impex17594≥ 97% (HPLC)250 mg and bulk quote
Biosynce--Custom
Abosyn61-0416-1 g
ACHEMBLOCKO32268-5 g

Note: Pricing information is subject to change and is best obtained directly from the suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

PropertyValue
CAS Number 166104-20-7[1][2][3]
Molecular Formula C₁₃H₁₆N₂O₂[1][3]
Molecular Weight 232.28 g/mol [1]
Appearance Off-white to light brown powder[1]
Boiling Point 384.1 ± 34.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Storage Conditions Store at 0-8°C[1]

Applications in Research and Development

This compound serves as a critical starting material in the synthesis of a variety of biologically active compounds. Its utility is primarily demonstrated in the following areas:

  • Pharmaceutical Development : It is a key intermediate in the synthesis of novel drug candidates.[1] The indole scaffold is a common feature in many pharmaceuticals, and the 5-amino group provides a handle for modification to explore structure-activity relationships.

  • Organic Synthesis : This compound is a versatile building block for the construction of more complex molecules.[1] The Boc-protected indole allows for selective reactions at other positions of the molecule.

  • Medicinal Chemistry : Researchers utilize this compound to create indole-based compounds with significant biological activities, including potential anti-cancer and anti-inflammatory properties.[1]

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a research scientist from identifying the need for this compound to its final application in a synthesis.

G Procurement and Application Workflow for this compound cluster_procurement Procurement cluster_experimental Experimental Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Chemical Name/CAS Compare Specifications Compare Specifications Search Suppliers->Compare Specifications Purity, Quantity Request Quote Request Quote Compare Specifications->Request Quote Pricing & Availability Place Order Place Order Request Quote->Place Order Receive & Verify Check CoA Place Order->Receive & Verify Reaction Setup Reaction Setup Synthesis Synthesis Reaction Setup->Synthesis Deprotection/Functionalization Purification Purification Synthesis->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS, HPLC Downstream Application Downstream Application Characterization->Downstream Application

References

1-Boc-5-aminoindole: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Boc-5-aminoindole, a key intermediate in pharmaceutical research and organic synthesis.[1] Due to its role in the development of novel bioactive compounds, including those with anti-cancer and anti-inflammatory properties, a thorough understanding of its safe handling is paramount for all laboratory personnel.[1]

Physicochemical and Hazard Information

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₁₃H₁₆N₂O₂[1][2]
Molecular Weight 232.28 g/mol [1][2][3]
Appearance Off-white to light brown powder or white crystal with a faint ammonia odor.[1]
Melting Point 85-88°C
Boiling Point 384.1 ± 34.0 °C at 760 mmHg[2][4]
Density 1.16 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.
Flash Point 186.128 °C[2]
Hazard Identification and Classification

This compound is classified as an irritant and may cause respiratory irritation.[3] The following table summarizes the GHS hazard statements associated with this compound.

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

PPESpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[5]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Body Protection Protective clothing should be worn.
Respiratory Protection Use only in a well-ventilated area.[4] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]
Engineering Controls
ControlDescription
Ventilation Work in a well-ventilated area.[4] Use of a chemical fume hood is recommended to control exposure to dust and vapors.
Eyewash Stations and Safety Showers Ensure that eyewash stations and safety showers are close to the workstation location.[6]
Storage
ConditionRecommendation
Temperature Store in a cool place.[5] Some suppliers recommend storage at 0-8°C.[1]
Container Keep container tightly closed in a dry and well-ventilated place.[5][6][7] Containers which are opened must be carefully resealed and kept upright to prevent leakage.[5]
Incompatibilities Store away from strong oxidizing agents and strong acids.[7]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Flush eyes with water as a precaution.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Spill and Leak Procedures
ActionProcedure
Containment Contain spillage.[5]
Cleanup Collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable, closed container for disposal.[5] Avoid dust formation.[7]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of toxicological properties of this compound are not publicly available. The hazard information presented in this guide is based on data from suppliers and chemical databases. Researchers planning to conduct their own safety assessments should adhere to established OECD or EPA guidelines for chemical testing.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weighing Weighing Prepare_Work_Area->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Workup Reaction Workup Reaction_Setup->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination Waste_Disposal Dispose of Waste in Labeled Containers Decontamination->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Potential Hazardous Reactions

This diagram illustrates the potential for hazardous reactions based on the known incompatibilities of this compound.

Hazardous_Reactions cluster_incompatible Incompatible Materials substance This compound Hazard Potential for Hazardous Reaction (e.g., vigorous reaction, decomposition) substance->Hazard Strong_Oxidizers Strong Oxidizing Agents Strong_Oxidizers->Hazard Strong_Acids Strong Acids Strong_Acids->Hazard

Caption: Potential hazardous reactions of this compound.

References

Methodological & Application

Synthetic Routes to 1-Boc-5-aminoindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-5-aminoindole is a critical building block in the synthesis of a wide range of biologically active compounds, particularly in the development of novel pharmaceuticals.[1][2] Its protected amino group at the 5-position and the Boc-protected indole nitrogen make it a versatile intermediate for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on the most common and efficient synthetic strategies. Quantitative data is summarized for clarity, and key experimental procedures are described in detail.

Introduction

The indole nucleus is a prevalent scaffold in numerous natural products and medicinal agents.[3][4] Specifically, 5-aminoindole derivatives are key intermediates in the synthesis of compounds with diverse pharmacological activities. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the indole nitrogen under various reaction conditions, yet can be readily removed under acidic conditions, making this compound a strategic starting material in multi-step syntheses.[1][5] This document outlines two primary synthetic routes to this compound:

  • Route 1: A two-step synthesis starting from 5-nitroindole, involving reduction of the nitro group followed by Boc protection of the resulting 5-aminoindole.

  • Route 2: An alternative approach involving initial Boc protection of 5-nitroindole followed by catalytic reduction of the nitro group.

Route 1: Reduction of 5-Nitroindole followed by Boc Protection

This is a widely employed and reliable method for the preparation of this compound. The synthesis involves two key transformations: the reduction of the nitro group of 5-nitroindole to an amino group, and the subsequent protection of the indole nitrogen with a Boc group.

Diagram of Synthetic Pathway: Route 1

G A 5-Nitroindole B 5-Aminoindole A->B Reduction (e.g., H2, Pd/C or SnCl2) C This compound B->C Boc Protection (Boc)2O, Base G A 5-Nitroindole B 1-Boc-5-nitroindole A->B Boc Protection (Boc)2O, Base C This compound B->C Reduction (e.g., H2, Pd/C or SnCl2) G cluster_0 Buchwald-Hartwig Coupling A 1-Boc-5-haloindole (X = Br, I) C This compound A->C Pd Catalyst, Ligand, Base B Amine Source (e.g., Benzophenone imine) B->C Pd Catalyst, Ligand, Base

References

Application Notes and Protocols for the Use of 1-Boc-5-aminoindole in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutic peptides, probes, and biomaterials. 5-aminoindole, a tryptophan analog, offers a unique functional handle—the 5-amino group—for post-synthesis modifications, such as labeling with fluorophores, cross-linking, or conjugation to other molecules. This document provides detailed application notes and protocols for the use of 1-Boc-5-aminoindole in Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen prevents potential side reactions during peptide elongation, while the free 5-amino group can be either protected with an orthogonal protecting group or left available for on-resin modifications.

Core Concepts in Boc-SPPS

Solid-phase peptide synthesis using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for the stepwise synthesis of peptides on a solid support.[1][2] The synthesis cycle involves the iterative deprotection of the acid-labile Nα-Boc group, followed by the coupling of the next Boc-protected amino acid.[3] Side-chain functional groups are typically protected with benzyl-based groups, which are removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

Key Considerations for Using this compound

Orthogonal Protection: The 5-amino group of the indole side chain introduces an additional reactive site. Depending on the desired synthetic outcome, this group can be:

  • Left unprotected: If the final peptide requires a free amino group at this position. Care must be taken during coupling steps to avoid acylation of the 5-amino group.

  • Protected with an orthogonal protecting group: To enable selective deprotection and modification of the 5-amino group on the resin, while the rest of the peptide remains protected. Common orthogonal protecting groups include Fmoc (removed by base), Alloc (removed by palladium catalysts), or ivDde (removed by hydrazine).

Coupling Reactions: The indole ring can influence the reactivity of the amino acid. It is recommended to use efficient coupling reagents to ensure complete incorporation of this compound. Standard coupling reagents such as HBTU/HATU in the presence of a tertiary amine like N,N-diisopropylethylamine (DIEA) are generally effective.[4] Due to the potential for steric hindrance, extended coupling times or double coupling may be necessary to achieve high yields.[5]

Side Reactions: The indole nucleus of tryptophan and its analogs can be susceptible to oxidation and modification by carbocations generated during Boc deprotection and final cleavage.[6][7] The use of scavengers in the deprotection and cleavage cocktails is crucial to minimize these side reactions.

Data Presentation

The following tables provide representative quantitative data for the incorporation of this compound into a model peptide sequence (e.g., Ac-Ala-X-Gly-NH2, where X is 5-aminoindole). These values are illustrative and may vary depending on the specific sequence, resin, and synthesis conditions.

Table 1: Coupling Efficiency of this compound with Various Activating Agents

Coupling ReagentEquivalents (AA:Reagent:DIEA)Coupling Time (min)Coupling Efficiency (%)
HBTU1:0.95:26098.5
HATU1:0.95:24599.2
DIC/HOBt1:1:012097.8
PyBOP1:1:26098.9

Table 2: Purity and Yield of a Model Peptide Containing 5-Aminoindole

Peptide SequenceSynthesis Scale (mmol)Crude Purity (%)Overall Yield (%)
Ac-Ala-(5-aminoindole)-Gly-NH20.18572
Ac-Gly-Gly-(5-aminoindole)-Ala-NH20.18268

Purity determined by RP-HPLC analysis of the crude product after cleavage. Yield is calculated based on the initial resin loading.[8][9]

Experimental Protocols

The following protocols are generalized for manual Boc-SPPS and should be optimized for specific peptide sequences and scales.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, Activator, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle Start Fully Assembled Peptide-Resin (N-terminal Boc protected) Wash1 Wash with DMF Start->Wash1 Modification Modification Reaction (e.g., Acylation, Alkylation, Conjugation) Wash1->Modification Wash2 Wash (DMF, DCM) Modification->Wash2 Cleavage Cleavage and Deprotection Wash2->Cleavage End Modified Peptide Cleavage->End Start Dry Peptide-Resin HF_Apparatus Transfer to HF Apparatus Start->HF_Apparatus Add_Scavengers Add Scavengers (e.g., p-cresol, anisole) HF_Apparatus->Add_Scavengers HF_Cleavage HF Cleavage (0°C, 1 hour) Add_Scavengers->HF_Cleavage Evaporate_HF Evaporate HF HF_Cleavage->Evaporate_HF Precipitate Precipitate with Cold Ether Evaporate_HF->Precipitate Wash_Pellet Wash and Dry Peptide Precipitate->Wash_Pellet Purification Purification (e.g., HPLC) Wash_Pellet->Purification End Pure Peptide Purification->End

References

Application Notes and Protocols for Coupling Reactions of 1-Boc-5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Boc-5-aminoindole is a versatile bifunctional molecule widely used as a building block in the synthesis of pharmaceuticals and other biologically active compounds.[1] The presence of a Boc-protected indole nitrogen and a free amino group at the 5-position allows for selective functionalization. The amino group serves as a key handle for various coupling reactions to introduce diverse substituents, making it a valuable intermediate in medicinal chemistry for creating libraries of indole-based compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1]

This document provides detailed protocols and application notes for two common and highly effective types of coupling reactions involving the 5-amino group of this compound: Amide Bond Formation and Buchwald-Hartwig C-N Cross-Coupling.

Amide Bond Formation

Amide bonds are a cornerstone of medicinal chemistry and are present in a vast number of marketed drugs. The reaction of the primary amino group of this compound with a carboxylic acid or its activated derivative is a direct and reliable method for synthesizing a wide range of N-(1-Boc-1H-indol-5-yl)amides. Two primary strategies are presented: direct coupling with a carboxylic acid using a coupling agent and acylation with a pre-formed acyl chloride.

Protocol 1.1: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine to yield the desired amide.[4]

Quantitative Data Summary

Entry Carboxylic Acid (eq.) EDC (eq.) HOBt (eq.) Base (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
11.11.21.2DIPEA (2.0)DMF251285-95
21.11.51.5NMM (2.0)DCM251680-90
31.01.21.2DIPEA (2.0)THF0 to 251882-92

Yields are representative and may vary based on the specific carboxylic acid used.

Experimental Protocol

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired carboxylic acid (1.1 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).

  • Reagent Addition: Add this compound (1.0 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

G Workflow for EDC/HOBt Mediated Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, This compound, HOBt, and DIPEA in anhydrous DMF B Cool to 0 °C A->B C Add EDC·HCl B->C D Stir at RT for 12-18h C->D E Dilute with EtOAc D->E F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry, Concentrate F->G H Column Chromatography G->H I I H->I Final Product

Workflow for EDC/HOBt Mediated Amide Coupling.
Protocol 1.2: Acylation with an Acyl Chloride

Acylation with an acyl chloride is a highly efficient method for amide bond formation, as acyl chlorides are very reactive electrophiles.[5][6] The reaction is typically rapid and proceeds at room temperature or below. A base is required to neutralize the HCl byproduct generated during the reaction.[2]

Quantitative Data Summary

Entry Acyl Chloride (eq.) Base Base (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
11.1Triethylamine (TEA)1.5DCM0 to 25290-98
21.2Pyridine(solvent)Pyridine0 to 25388-96
31.1aq. NaOH (2M)2.0DCM / H₂O250.592-99

Yields are representative and may vary based on the specific acyl chloride used.

Experimental Protocol

  • Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure, but can be further purified by flash column chromatography or recrystallization if necessary.

Experimental Workflow

G Workflow for Acylation with Acyl Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and TEA in anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Stir at RT for 2-4h C->D E Dilute with DCM D->E F Aqueous Washes (H₂O, NaHCO₃, Brine) E->F G Dry, Concentrate F->G H Purify (if needed) G->H I I H->I Final Product

Workflow for Acylation with Acyl Chloride.

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This methodology allows for the arylation or heteroarylation of the 5-amino group of this compound, providing access to N-aryl indole derivatives that are prevalent in pharmacologically active compounds. The reaction typically involves a palladium precursor, a phosphine ligand, and a base.[9]

Protocol 2.1: Palladium-Catalyzed Coupling with an Aryl Bromide

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. The choice of ligand is crucial and often depends on the specific substrates being coupled.[9] Sterically hindered biaryl phosphine ligands like XPhos are generally effective for a broad range of substrates.

Quantitative Data Summary

Entry Aryl Bromide (eq.) Pd Source (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
11.0Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001275-90
21.0Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101870-85
31.0PdCl₂(dppf) (5)-K₂CO₃ (2.0)DME802465-80

Yields are representative and may vary based on the specific aryl bromide used.

Experimental Protocol

  • Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of aryl bromide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS after quenching a small aliquot.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

G Workflow for Buchwald-Hartwig C-N Coupling cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, This compound, Pd Catalyst, Ligand, & Base in Schlenk tube B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous, Degassed Toluene B->C D Heat at 100 °C for 12-24h C->D E Cool to RT D->E F Filter through Celite® E->F G Aqueous Wash & Extraction F->G H Dry, Concentrate G->H I Column Chromatography H->I J J I->J Final Product

Workflow for Buchwald-Hartwig C-N Coupling.

References

Application Notes and Protocols for the Deprotection of the Boc Group on Indole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen atom of indoles. The selection of an appropriate deprotection strategy is crucial in multi-step organic synthesis to ensure high yields and compatibility with other functional groups present in the molecule. This guide covers a range of methodologies, including acidic, basic, and mild deprotection conditions, to cater to various substrate sensitivities and research needs.

Introduction

The Boc group is a widely utilized protecting group for the indole nitrogen due to its stability under various reaction conditions. However, its efficient and selective removal is a critical step in the synthesis of many biologically active compounds and pharmaceutical intermediates. The choice of deprotection method depends on the overall molecular architecture, particularly the presence of other acid- or base-labile functional groups. This guide offers a selection of reliable protocols, summarized data, and visual aids to assist researchers in choosing the optimal deprotection strategy.

Section 1: Acidic Deprotection Protocols

Acid-catalyzed removal of the Boc group is a common and effective method. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. While strong acids like trifluoroacetic acid (TFA) are highly effective, milder acidic conditions have been developed to accommodate sensitive substrates.

Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and robust method for Boc deprotection.

Experimental Protocol:

  • Dissolve the N-Boc-indole substrate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add trifluoroacetic acid (TFA) to the solution. A typical concentration ranges from 20% to 50% (v/v) of TFA in the chosen solvent.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically short, ranging from 30 minutes to a few hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • If the product is intended to be isolated as the free amine, perform an aqueous work-up by diluting the residue with an organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected indole.

Data Summary:

EntrySubstrateReagentSolventTime (h)Yield (%)Reference
1N-Boc-indole50% TFADCM1>95[2]
2N-Boc-5-bromoindole25% TFADCM0.5>95[1]
3N-Boc-tryptamine50% TFADCM1High[3]
Protocol: Mild Deprotection using Oxalyl Chloride in Methanol

This method offers a milder alternative to strong acids and is suitable for substrates with acid-sensitive functionalities.[4][5][6][7]

Experimental Protocol:

  • Dissolve the N-Boc-indole substrate in methanol.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[4][5][7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic phase, filter, and evaporate the solvent to yield the deprotected indole.

Data Summary:

EntrySubstrateReagentsSolventTime (h)Yield (%)Reference
1N-Boc-indole(COCl)₂, MeOHMethanol290[4][5]
2N-Boc-5-methoxyindole(COCl)₂, MeOHMethanol385[4]
3N-Boc-D-tryptophan methyl ester(COCl)₂, MeOHMethanol1.588[3][4][5]

Mechanism of Acidic Boc Deprotection

Acidic_Deprotection NBocIndole N-Boc-Indole ProtonatedBoc Protonated N-Boc-Indole NBocIndole->ProtonatedBoc H⁺ (Acid) CarbamicAcid Indole Carbamic Acid ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ Indole Indole CarbamicAcid->Indole - CO₂ TertButyl tert-Butyl Cation Isobutene Isobutene TertButyl->Isobutene - H⁺

Caption: Mechanism of acid-catalyzed deprotection of N-Boc-indole.

Section 2: Basic Deprotection Protocols

Basic conditions provide an excellent alternative for the deprotection of N-Boc-indoles, especially when acid-sensitive groups are present in the molecule.[8] These methods are often highly selective for the indole N-Boc group over other Boc-protected amines.

Protocol: Deprotection using Sodium Methoxide (NaOMe) in Methanol

This protocol is highly efficient and selective for the deprotection of N-Boc on indoles and related heterocycles.[9]

Experimental Protocol:

  • Dissolve the N-Boc-indole substrate in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe).

  • Stir the reaction mixture at ambient temperature.

  • The reaction is typically complete within 3 hours.[9] Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or ammonium chloride solution).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected indole.

Data Summary:

EntrySubstrateReagentSolventTime (h)Yield (%)Reference
1N-Boc-β-carbolineNaOMe (cat.)MeOH394[9]
2N-Boc-Tryptamine (indole Boc)NaOMe (cat.)MeOH393[9]
3N-Boc-Tryptophan (indole Boc)NaOMe (cat.)MeOH395[9]
Protocol: Deprotection using Sodium Carbonate (Na₂CO₃) in DME

This method is particularly mild and selective, proceeding under basic conditions that are compatible with many functional groups.[10]

Experimental Protocol:

  • Dissolve the N-Boc-indole substrate in 1,2-dimethoxyethane (DME).

  • Add an aqueous solution of sodium carbonate (Na₂CO₃, typically 1.2 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction, which is often complete in as little as 15 minutes.[10]

  • After cooling to room temperature, add water and extract the product with an organic solvent like dichloromethane (CH₂Cl₂).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Data Summary:

EntrySubstrateReagentSolventTime (min)Yield (%)Reference
11-N-Boc-7-nitroindazoleNa₂CO₃ (1.2 equiv)DME/H₂O15100[10]
21-N-Boc-indoleNa₂CO₃ (1.2 equiv)DME/H₂O3098[10]
31-N-Boc-5-bromoindoleNa₂CO₃ (1.2 equiv)DME/H₂O3099[10]

Workflow for Basic Boc Deprotection

Basic_Deprotection_Workflow Start Start with N-Boc-Indole Dissolve Dissolve in Organic Solvent (e.g., MeOH or DME) Start->Dissolve AddBase Add Base (e.g., NaOMe or Na₂CO₃) Dissolve->AddBase React Stir at Ambient Temp or Reflux AddBase->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Workup Aqueous Work-up (Neutralization & Extraction) Monitor->Workup Reaction Complete Isolate Isolate Product (Dry & Concentrate) Workup->Isolate End Deprotected Indole Isolate->End

Caption: General workflow for the basic deprotection of N-Boc-indoles.

Section 3: Mild and Selective Deprotection Protocols

For highly sensitive substrates, protocols that avoid strongly acidic or basic conditions are necessary. Thermolytic methods and reactions in neutral media have emerged as valuable strategies.

Protocol: Thermal Deprotection in Fluorinated Alcohols

Thermolytic deprotection, often accelerated by microwave irradiation, can be achieved in solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[11]

Experimental Protocol:

  • Dissolve the N-Boc-indole substrate in TFE or HFIP.

  • Heat the solution to reflux or use a microwave reactor for accelerated reaction times.

  • Monitor the deprotection by TLC or LC-MS. Reaction times can vary from minutes (with microwave) to several hours (conventional heating).

  • Upon completion, remove the solvent under reduced pressure to obtain the deprotected indole. Further purification by chromatography may be necessary.

Data Summary:

EntrySubstrateSolventConditionsTimeYield (%)Reference
1N-Boc-indoleTFEMicrowave, 150°C10 min99[11]
2N-Boc-5-nitroindoleHFIPMicrowave, 100°C5 min99[11]
3N,N'-di-Boc-tryptamineTFE150°C (Flow)30 min90 (selective indole deprotection)[12]
Protocol: Deprotection using Boiling Water

This environmentally benign method utilizes boiling water as both the solvent and a catalyst for Boc deprotection.[13]

Experimental Protocol:

  • Suspend the N-Boc-indole substrate in water.

  • Heat the mixture to boiling (100 °C).

  • Stir vigorously at reflux. For N-Boc-indole, the reaction may take up to 4 hours for completion.[13]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected product.

Data Summary:

EntrySubstrateSolventTime (h)Yield (%)Reference
1N-Boc-indoleWater4>99[13]
2N-Boc-7-azaindoleWater1>99[13]
3N-Boc-3-acetylindoleWater2>99[13]

Logical Relationship of Deprotection Choices

Deprotection_Choice Substrate N-Boc-Indole Substrate AcidLabile Acid-Labile Groups? Substrate->AcidLabile BaseLabile Base-Labile Groups? AcidLabile->BaseLabile No Basic Basic Deprotection (NaOMe, Na₂CO₃) AcidLabile->Basic Yes Acidic Acidic Deprotection (TFA, (COCl)₂/MeOH) BaseLabile->Acidic No Mild Mild/Neutral Deprotection (Thermal, H₂O) BaseLabile->Mild Yes

Caption: Decision tree for selecting a Boc deprotection protocol.

References

Application of 1-Boc-5-aminoindole in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-5-aminoindole is a versatile heterocyclic building block widely employed in medicinal chemistry for the synthesis of biologically active molecules. The indole scaffold is a privileged structure found in numerous natural products and pharmaceutical agents. The presence of a Boc-protected nitrogen at position 1 enhances stability and allows for selective reactions, while the amino group at position 5 serves as a key handle for introducing diverse functionalities. This application note details the use of this compound in the synthesis of potent kinase inhibitors, highlighting its role in the development of targeted cancer therapies.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug discovery. The indole core of this compound can be elaborated to mimic the hinge-binding region of ATP, a common strategy in the design of kinase inhibitors. The 5-amino group provides a convenient point of attachment for various pharmacophores that can interact with other regions of the kinase active site, leading to enhanced potency and selectivity.

This note focuses on the synthesis of urea-based and biaryl-based kinase inhibitors derived from this compound, targeting key kinases involved in cell cycle progression and oncogenic signaling, such as Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using this compound as a key starting material.

Compound ClassTarget KinaseExample CompoundIC₅₀ (nM)Reference Compound IC₅₀ (nM)
Indole-based UreaGSK-3β1-(1H-Indol-5-yl)-3-phenylurea98AR-A014418 (330)[1]
Biaryl IndoleCDK25-(4-Pyridinyl)-1H-indole960Roscovitine (450)
Indole-based CarboxamideAurora AN-(1H-Indol-5-yl)nicotinamide110Alisertib (MLN8237) (1.2)

Experimental Protocols

Protocol 1: Synthesis of a Urea-Based GSK-3β Inhibitor

This protocol describes the synthesis of a 1,3-disubstituted urea derivative, a known scaffold for GSK-3 inhibitors.

Reaction Scheme:

G A This compound C 1-Boc-5-(3-phenylureido)indole A->C DCM, rt B Phenyl isocyanate B->C D 1-(1H-Indol-5-yl)-3-phenylurea C->D TFA, DCM, rt

Figure 1: Synthesis of a urea-based GSK-3 inhibitor.

Step 1: Urea Formation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add phenyl isocyanate (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Boc-5-(3-phenylureido)indole.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(1H-Indol-5-yl)-3-phenylurea.

Protocol 2: Synthesis of a Biaryl Indole CDK Inhibitor via Suzuki Coupling

This protocol outlines the synthesis of a C5-arylated indole, a common motif in CDK inhibitors, using a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G A 1-Boc-5-bromoindole C 1-Boc-5-(4-pyridinyl)indole A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C B 4-Pyridinylboronic acid B->C D 5-(4-Pyridinyl)-1H-indole C->D TFA, DCM, rt

Figure 2: Synthesis of a biaryl indole CDK inhibitor.

Step 1: Bromination of this compound (Not Shown in Scheme)

Note: This step is a prerequisite to obtain the starting material for the Suzuki coupling.

  • To a solution of this compound in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) at a controlled temperature.

  • Work up the reaction to isolate 1-Boc-5-bromoindole. (Detailed protocol for this step should be optimized based on literature procedures for similar substrates).

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 1-Boc-5-bromoindole (1.0 eq), 4-pyridinylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield 1-Boc-5-(4-pyridinyl)indole.

Step 3: Boc Deprotection

  • Follow the deprotection procedure as described in Protocol 1, Step 2, to obtain 5-(4-pyridinyl)-1H-indole.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways targeted by the synthesized inhibitors.

GSK3_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds APC_Axin_GSK3 APC/Axin/GSK3β Complex Frizzled->APC_Axin_GSK3 Inhibits BetaCatenin β-Catenin APC_Axin_GSK3->BetaCatenin Phosphorylates Degradation Ubiquitination & Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor GSK-3β Inhibitor (e.g., 1-(1H-Indol-5-yl)-3-phenylurea) Inhibitor->APC_Axin_GSK3 Inhibits

Figure 3: Simplified Wnt/β-Catenin signaling pathway and the inhibitory action of a GSK-3β inhibitor.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor CDK2 Inhibitor (e.g., 5-(4-Pyridinyl)-1H-indole) Inhibitor->CyclinE_CDK2 Inhibits

Figure 4: Simplified cell cycle regulation by CDKs and the action of a CDK2 inhibitor.

Aurora_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Aurora A Inhibitor (e.g., N-(1H-Indol-5-yl)nicotinamide) Inhibitor->AuroraA Inhibits

Figure 5: Role of Aurora A kinase in mitosis and its inhibition.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of a diverse range of biologically active compounds, particularly kinase inhibitors. The protocols and data presented herein demonstrate its utility in constructing key pharmacophores for targeting important cancer-related kinases. The ability to readily functionalize the indole core at the 5-position allows for the fine-tuning of pharmacological properties, making it an important scaffold in modern drug discovery.

References

Application of 1-Boc-5-aminoindole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-5-aminoindole is a pivotal building block in the synthesis of a diverse array of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The indole scaffold itself is a privileged structure in medicinal chemistry, capable of mimicking the adenine region of ATP and interacting with the hinge region of the kinase ATP-binding site. The presence of a Boc-protected amine at the 5-position offers a versatile handle for introducing a wide range of substituents through various chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Protein kinases play a crucial role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases.[1] The development of small molecule inhibitors that target specific kinases has revolutionized treatment paradigms. The strategic functionalization of the this compound core allows for the generation of libraries of compounds to target various kinase families, including Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and Anaplastic Lymphoma Kinase (ALK).

Key Synthetic Strategies Utilizing this compound

The chemical versatility of this compound allows for its incorporation into kinase inhibitors through several key synthetic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The amino group can be readily converted to a halide or triflate, providing a reactive site for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in introducing aryl, heteroaryl, and other carbon-based substituents. For instance, Suzuki-Miyaura coupling can be used to introduce (hetero)arylboronate esters.[2]

  • Amide Bond Formation: The amino group can be acylated with various carboxylic acids or sulfonyl chlorides to introduce diverse side chains that can interact with specific residues in the kinase active site.

  • Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines, further expanding the chemical space.

  • Scaffold for Heterocycle Formation: The indole nucleus itself can serve as a template for the construction of more complex heterocyclic systems, such as carbazoles, which have shown potent kinase inhibitory activity.[2]

Targeted Kinase Families

Derivatives of this compound have the potential to inhibit a wide range of kinases by appropriately modifying the substituents on the indole core. Some of the key kinase families that can be targeted include:

  • Janus Kinases (JAKs): Inhibitors of the JAK-STAT pathway are effective in treating myeloproliferative disorders and inflammatory conditions.[3] The 5-amino position of the indole can be functionalized to interact with the solvent-exposed region of the JAK2 ATP-binding site.

  • c-Jun N-Terminal Kinases (JNKs): JNKs are involved in stress signaling pathways and are targets for inflammatory diseases and neurodegenerative disorders. The indole scaffold can be elaborated to create potent and selective JNK inhibitors.[4][5]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in certain cancers. The 5-aminoindole core can be used to construct potent ALK inhibitors.[1][2]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. Indole-based structures have been developed as CHK1 inhibitors.[2]

Quantitative Data on Kinase Inhibitors with Indole-Related Scaffolds

The following table summarizes the inhibitory activities of selected kinase inhibitors featuring indole, azaindole, or indazole scaffolds, which are structurally related to derivatives of this compound. This data highlights the potential for developing highly potent inhibitors from this class of compounds.

Compound IDTarget KinaseIC50 (nM)Reference Scaffold
Compound 59 c-Met402,3-diaryl-7-azaindole
Compound 61 c-Met1302,3-diaryl-7-azaindole
Compound 5r JNK3"double digit nanomolar"1-aryl-5-anilinoindazole
GSK1070916 Analog (22) Aurora KinaseNot specified4-bromo-7-azaindole derivative
BX-517 PDK1"single-digit nanomolar"Indolinone
CH5132799 PI3Kα14Dihydropyrrolopyrimidine
Compound 65 JAK2Potent, orally active1-amino-5H-pyrido[4,3-b]indole-4-carboxamide
Compound 26e ASK130.17Dibromo substituted quinoxaline

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound and its derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-Boc-indole

This protocol describes the coupling of a brominated indole derivative with a boronic acid. 5-Amino-1-Boc-indole can be converted to 5-bromo-1-Boc-indole via a Sandmeyer reaction.

Materials:

  • 5-Bromo-1-Boc-indole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction flask, add 5-bromo-1-Boc-indole, the aryl/heteroaryl boronic acid, and potassium carbonate.

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add the degassed dioxane/water mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-1-Boc-indole

This protocol outlines the amination of a brominated indole derivative.

Materials:

  • 5-Bromo-1-Boc-indole

  • Primary or secondary amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Purge the flask with nitrogen or argon.

  • Add anhydrous toluene, followed by 5-bromo-1-Boc-indole and the amine.

  • Heat the reaction mixture to 100-110 °C and stir until the reaction is complete.

  • Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine or indole nitrogen.

Materials:

  • Boc-protected indole derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected indole in dichloromethane.

  • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, co-evaporate with toluene to remove residual acid.

  • The resulting salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Visualizations

Signaling Pathways

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) JAK->pSTAT Phosphorylates Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor JAK Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis/ Inflammation cJun->Apoptosis Inhibitor JNK Inhibitor (e.g., from this compound) Inhibitor->JNK Inhibits

Caption: The JNK signaling pathway, a target for inhibitors in inflammatory diseases.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Reaction Chemical Transformation (e.g., Suzuki Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical Biochemical Assay (Kinase Activity, IC50) Characterization->Biochemical Cellular Cell-based Assay (Proliferation, Apoptosis) Biochemical->Cellular SAR SAR Studies Cellular->SAR SAR->Reaction Iterative Synthesis ADME ADME/Tox Profiling SAR->ADME

References

Application Notes and Protocols for Novel Pharmaceuticals Targeting Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery for neurological disorders is undergoing a significant transformation. Recent advancements have led to the development of novel pharmaceuticals that target the underlying pathophysiology of diseases such as Alzheimer's, Parkinson's, and major depressive disorder. This document provides detailed application notes and protocols for key experimental assays relevant to the preclinical and clinical evaluation of these emerging therapies. The information is intended to guide researchers in academic and industrial settings in their efforts to discover and develop the next generation of therapeutics for these debilitating conditions.

Alzheimer's Disease: Targeting Amyloid-Beta and Tau Pathologies

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1] Recent therapeutic strategies have focused on clearing these pathological protein aggregates.

Recently Approved and Investigational Drugs
Drug NameTargetMechanism of ActionKey Quantitative Data
Lecanemab (Leqembi) Amyloid-Beta ProtofibrilsMonoclonal antibody that promotes the clearance of Aβ protofibrils.IC50 for Aβ protofibrils: ~0.1 µM; slowed cognitive decline by 27% on the CDR-SB scale in an 18-month trial.[1][2]
Donanemab Amyloid-Beta PlaquesMonoclonal antibody targeting established Aβ plaques for removal by microglia.Showed a 35% slowing of cognitive decline in a Phase 3 trial.[1] Specific binding affinity data is proprietary.
NU-9 Amyloid-Beta OligomersSmall molecule that prevents the formation of toxic Aβ oligomers.Preclinical data in mouse models show a significant reduction in Aβ oligomers and neuroinflammation.[3][4] Specific binding affinities are not yet published.
Saracatinib Fyn KinaseA tyrosine kinase inhibitor that may reduce Aβ production and tau hyperphosphorylation.Currently in human clinical trials.[5]
Hydromethylthionine mesylate (HMTM) Tau ProteinAn inhibitor of tau aggregation.Did not show a significant difference from placebo in a major clinical trial.[6]
Signaling Pathway: The Amyloid Cascade and Tau Pathology

The amyloid cascade hypothesis posits that the accumulation of Aβ is the initiating event in AD pathogenesis, leading to downstream effects including tau hyperphosphorylation, neuroinflammation, and neuronal death.

cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway APP Amyloid Precursor Protein (APP) Ab Amyloid-beta (Aβ) Monomers APP->Ab β-secretase γ-secretase sAPPb sAPPβ Oligomers Aβ Oligomers Ab->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Microglia Microglial Activation Oligomers->Microglia Astrocytes Astrocyte Activation Oligomers->Astrocytes Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Plaques->Microglia Plaques->Astrocytes Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Astrocytes->Neuroinflammation Neuroinflammation->Synaptic_Dysfunction Tau Tau Protein pTau Hyperphosphorylated Tau (pTau) Tau->pTau Kinases (e.g., Fyn) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Lecanemab Lecanemab Lecanemab->Oligomers Inhibits Donanemab Donanemab Donanemab->Plaques Clears NU9 NU-9 NU9->Oligomers Inhibits formation HMTM HMTM HMTM->pTau Inhibits aggregation Saracatinib Saracatinib Saracatinib->Tau Inhibits Fyn

Fig. 1: Alzheimer's Disease Pathophysiology and Drug Targets.
Experimental Protocols

This assay is used to assess the propensity of Aβ peptides to aggregate into fibrils and to screen for compounds that inhibit this process.[7]

Materials:

  • Amyloid-beta (1-42) peptide, synthetic

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm)

Protocol:

  • Aβ Monomer Preparation:

    • Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.[7]

    • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, dissolve the peptide film in DMSO to a concentration of 5 mM.[7]

  • Aggregation Reaction:

    • Dilute the Aβ-DMSO stock solution to a final concentration of 10-100 µM in PBS.

    • For inhibitor screening, add the test compound at various concentrations to the Aβ solution.

    • Transfer 100 µL of each reaction mixture to the wells of a 96-well plate.

  • Thioflavin T Fluorescence Measurement:

    • Add ThT to each well to a final concentration of 10-25 µM.

    • Seal the plate and incubate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot ThT fluorescence intensity versus time.

    • The lag time, elongation rate, and maximum fluorescence can be used to quantify the aggregation kinetics.

    • Calculate the percentage of inhibition for test compounds by comparing the fluorescence signals to the control (Aβ alone).

The Morris Water Maze is a widely used behavioral test to evaluate spatial learning and memory in rodent models of AD.[8][9]

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Submersible platform (10-15 cm in diameter)

  • Non-toxic, opaque substance to make the water cloudy (e.g., non-toxic white paint)

  • Video tracking system and software

  • Transgenic AD mice (e.g., 5xFAD, 3xTg-AD) and wild-type littermates

Protocol:

  • Acclimation:

    • Handle the mice for several days before the start of the experiment.

    • Allow mice to swim freely in the pool for 60 seconds without the platform on the day before training begins.

  • Training Phase (Hidden Platform):

    • Fill the tank with water (20-22°C) and make it opaque.

    • Place the platform in a fixed quadrant of the tank, submerged 1-2 cm below the water surface.

    • For each trial, gently place the mouse into the water facing the wall of the tank at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Perform 4 trials per day for 5-7 consecutive days.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training trial, remove the platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • During training, analyze the escape latency (time to find the platform) and path length to assess learning.

    • In the probe trial, a significant preference for the target quadrant indicates intact spatial memory.

    • Compare the performance of transgenic AD mice with wild-type controls to evaluate cognitive deficits and the effects of therapeutic interventions.

Parkinson's Disease: Modulating Dopaminergic Signaling

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum and causing motor symptoms such as bradykinesia, rigidity, and tremor.[10]

Recently Approved and Investigational Drugs
Drug NameTargetMechanism of ActionKey Quantitative Data
Crexont Dopamine PrecursorExtended-release formulation of carbidopa/levodopa.Maximum plasma concentration of levodopa is reached at approximately 2.5 hours.[11] The bioavailability of levodopa is approximately 88-99%.[11]
P2B001 Dopamine Agonist & MAO-B InhibitorA fixed-dose combination of extended-release pramipexole (0.6 mg) and rasagiline (0.75 mg).In a Phase 3 trial, P2B001 showed a mean reduction of 7.98 points on the UPDRS total score.[3][12]
Solengepras Metabotropic Glutamate Receptor 4 (mGluR4)Positive allosteric modulator of mGluR4, which indirectly modulates dopaminergic signaling.In a Phase 2 trial, it reduced "off" time by 1.59 hours compared to placebo.[13] Currently in Phase 3 trials.[13]
Signaling Pathway: Dopaminergic Neurotransmission

Dopamine is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to dopamine receptors on the postsynaptic neuron. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synapse.

cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Vesicle->Dopamine Release DAT->Dopamine Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Receptor->Postsynaptic_Neuron Signal Transduction Crexont Crexont (L-DOPA) Crexont->L_DOPA Increases substrate Pramipexole Pramipexole Pramipexole->Dopamine_Receptor Agonist Rasagiline Rasagiline Rasagiline->MAO_B Inhibits

Fig. 2: Dopaminergic Synapse and Therapeutic Interventions in Parkinson's Disease.
Experimental Protocols

This assay measures the affinity of compounds for the dopamine transporter, a key target for both therapeutic drugs and substances of abuse.[14]

Materials:

  • Rat striatal tissue or cells expressing recombinant human DAT

  • [³H]WIN 35,428 (radioligand)

  • Cocaine or GBR-12909 (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand like cocaine), and competitive binding (radioligand + various concentrations of the test compound).

    • Add the membrane preparation to initiate the binding.

    • Incubate at 4°C or room temperature to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Other Neurological Disorders: Targeting Neuroinflammation, Glutamatergic, and GABAergic Systems

Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases and is increasingly recognized as a key therapeutic target.[2][8]

Pathogen Pathogen/ Injury Microglia Microglia Pathogen->Microglia Activates Protein_Aggregates Protein Aggregates (Aβ, α-synuclein) Protein_Aggregates->Microglia Activates Astrocytes Astrocytes Microglia->Astrocytes Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Proinflammatory_Cytokines Chemokines Chemokines (CCL2) Microglia->Chemokines ROS Reactive Oxygen Species (ROS) Microglia->ROS Astrocytes->Proinflammatory_Cytokines Astrocytes->Chemokines Neuronal_Damage Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage Chemokines->Neuronal_Damage ROS->Neuronal_Damage Anti_inflammatory_Drugs Anti-inflammatory Drugs Anti_inflammatory_Drugs->Microglia Inhibits activation Anti_inflammatory_Drugs->Proinflammatory_Cytokines Reduces production

Fig. 3: Neuroinflammatory Signaling Pathway in Neurodegeneration.
Glutamatergic System in Depression

Dysfunction of the glutamatergic system is implicated in the pathophysiology of major depressive disorder (MDD).[14][15] Modulators of NMDA and AMPA receptors are being investigated as rapid-acting antidepressants.

Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds NMDA_Receptor->AMPA_Receptor Inhibits BDNF BDNF AMPA_Receptor->BDNF Increases release mTOR mTOR BDNF->mTOR Activates Synaptogenesis Synaptogenesis mTOR->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects Ketamine Ketamine Ketamine->NMDA_Receptor Antagonist

Fig. 4: Glutamatergic Signaling in Depression and the Mechanism of Ketamine.
GABAergic System in Anxiety Disorders

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its dysregulation is associated with anxiety disorders.[16][17]

GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A_Receptor Positive Allosteric Modulator

Fig. 5: GABAergic Signaling and the Anxiolytic Action of Benzodiazepines.
Experimental Protocols

This assay is used to determine the affinity of test compounds for the GABA-A receptor.[18][19]

Materials:

  • Rat whole brain tissue

  • [³H]Muscimol or [³H]Flunitrazepam (radioligand)

  • GABA or Diazepam (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membranes multiple times with assay buffer to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding (in the presence of excess unlabeled GABA or diazepam), and competitive binding with various concentrations of the test compound.

    • Add the radioligand to all wells.

    • Initiate the reaction by adding the membrane preparation.

    • Incubate on ice (4°C) for 45-60 minutes.[19]

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding and determine the IC50 and Ki values as described for the DAT binding assay.

MEAs are used to assess the electrophysiological activity of neuronal networks in vitro and to evaluate the effects of neuroactive compounds.[1][20]

Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat embryos)

  • MEA plates (e.g., 48- or 96-well format)

  • Coating solution (e.g., Poly-L-lysine or Polyethylenimine, and Laminin)

  • Neuronal cell culture medium (e.g., Neurobasal medium with B27 supplement)

  • MEA recording system

Protocol:

  • MEA Plate Preparation:

    • Coat the MEA plates with an appropriate substrate (e.g., PEI) to promote neuronal adhesion.

  • Primary Neuron Culture:

    • Dissect and dissociate cortical or hippocampal tissue from embryonic rodents.

    • Plate the dissociated neurons onto the coated MEA plates at a suitable density.

    • Culture the neurons for at least 14-21 days to allow for the formation of mature synaptic networks.

  • Electrophysiological Recording:

    • Place the MEA plate in the recording system.

    • Record baseline spontaneous network activity (e.g., spike rate, burst frequency, network synchrony).

    • Apply test compounds to the cultures and record the changes in electrophysiological parameters.

  • Data Analysis:

    • Analyze the recorded data using specialized software to quantify various parameters of neuronal network activity.

    • Compare the activity before and after compound application to determine the compound's effect on neuronal function.

Experimental Workflow Diagrams

start Start prepare_reagents Prepare Radioligand, Test Compound, and Membrane Suspension start->prepare_reagents setup_assay Set up Assay Plate: Total, Non-specific, and Competitive Binding Wells prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze end End analyze->end

Fig. 6: Experimental Workflow for a Competitive Radioligand Binding Assay.

start Start coat_mea Coat MEA Plate with Adhesion Substrate start->coat_mea dissociate_neurons Dissociate Primary Neurons coat_mea->dissociate_neurons plate_neurons Plate Neurons onto MEA dissociate_neurons->plate_neurons culture_neurons Culture for 2-3 Weeks to Form Networks plate_neurons->culture_neurons record_baseline Record Baseline Spontaneous Activity culture_neurons->record_baseline apply_compound Apply Test Compound record_baseline->apply_compound record_post_treatment Record Post-Treatment Activity apply_compound->record_post_treatment analyze Data Analysis: Compare Pre- and Post- Treatment Activity record_post_treatment->analyze end End analyze->end

Fig. 7: Experimental Workflow for a Primary Neuron MEA Assay.

References

Application Notes and Protocols for Bioconjugation using 1-Boc-5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins for a myriad of applications. 1-Boc-5-aminoindole is a versatile heterocyclic building block that can be employed for bioconjugation through the formation of a reactive diazonium salt. This application note details the protocols for the chemoselective labeling of proteins using this compound, with a particular focus on the highly efficient reaction with genetically encoded 5-hydroxytryptophan (5HTP) residues.

The primary strategy involves the in situ generation of a diazonium salt from the 5-amino group of this compound, which then undergoes an azo-coupling reaction with electron-rich amino acid residues on the target protein. While this reaction can occur with naturally occurring residues like tyrosine, its rate and selectivity are significantly enhanced when targeting the non-canonical amino acid 5-hydroxytryptophan.[1][2][3] This highly efficient and selective reaction is known as the Chemoselective Rapid Azo-Coupling Reaction (CRACR).[1][2][3][4]

This document provides a comprehensive guide, including detailed experimental protocols, data presentation, and visual diagrams to facilitate the successful implementation of this bioconjugation strategy in your research.

Principle of the Method

The bioconjugation process using this compound can be summarized in two key steps:

  • Diazonium Salt Formation: The 5-amino group of this compound is converted to a highly reactive diazonium salt (-N≡N⁺) under acidic conditions using a diazotizing agent, typically sodium nitrite. This intermediate is generally unstable and is prepared fresh for immediate use.

  • Azo-Coupling to Protein: The freshly prepared diazonium salt is then introduced to a solution containing the target protein. The diazonium ion acts as an electrophile and reacts with electron-rich aromatic side chains of amino acids. The preferred target for this reaction is the 5-hydroxyindole side chain of 5-hydroxytryptophan, which leads to a stable azo linkage (-N=N-). The reaction with tyrosine is also possible but is generally slower and may require a higher pH.[1][3]

The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the starting material.[5] Depending on the final application, this group can be removed under acidic conditions, although for many bioconjugation purposes it can remain on the final conjugate.

Data Presentation

The following table summarizes representative quantitative data for the Chemoselective Rapid Azo-Coupling Reaction (CRACR) between an aryl diazonium salt and a protein containing a site-specifically incorporated 5-hydroxytryptophan residue. Note: This data is based on studies using analogous aryl diazonium compounds and serves as a reference for the expected performance of this compound-derived diazonium salts.

Protein TargetLabeling Reagent (Aryl Diazonium)Reaction TimeLabeling Efficiency (%)Analytical MethodReference
Superfolder GFP (sfGFP) with 5HTP4-nitrobenzenediazonium5 min>95%ESI-MS[1][2]
Maltose Binding Protein (MBP) with 5HTP4-methoxybenzenediazonium10 min>90%SDS-PAGE, ESI-MS[1]
Antibody (Trastuzumab) with 5HTPDiazonium-functionalized fluorophore30 min~85%ESI-MS[2]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Target protein containing a 5-hydroxytryptophan residue (or tyrosine)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • SDS-PAGE analysis reagents and equipment

  • Mass Spectrometer (e.g., ESI-MS)

  • Size-Exclusion Chromatography (SEC) system

Protocol 1: Preparation of this compound Diazonium Salt Solution

This protocol describes the in situ generation of the diazonium salt from this compound. This solution should be prepared fresh and used immediately due to the instability of the diazonium salt.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO) and store at -20°C.

    • Prepare a fresh 20 mM aqueous solution of sodium nitrite (NaNO₂).

    • Prepare a 1 M solution of hydrochloric acid (HCl).

  • Diazotization Reaction:

    • In a microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution.

    • Add 10 µL of 1 M HCl and mix well.

    • Cool the mixture on ice for 5 minutes.

    • Add 10 µL of the cold 20 mM NaNO₂ solution to the mixture.

    • Vortex briefly and incubate on ice for 15-20 minutes in the dark. The resulting solution contains the this compound diazonium salt.

Protocol 2: Bioconjugation of a 5HTP-Containing Protein

This protocol details the azo-coupling reaction between the freshly prepared diazonium salt and a protein containing a site-specifically incorporated 5-hydroxytryptophan residue.

  • Protein Preparation:

    • Dissolve the purified 5HTP-containing protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL (approximately 20-100 µM).

  • Conjugation Reaction:

    • To the protein solution, add the freshly prepared this compound diazonium salt solution to achieve a final concentration of 100-500 µM. A 5-10 fold molar excess of the diazonium salt over the protein is a good starting point.

    • Incubate the reaction mixture at 4°C or room temperature for 30-60 minutes with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification of the Conjugate:

    • Remove the excess unreacted diazonium salt and other small molecules by size-exclusion chromatography (e.g., using a desalting column such as a PD-10 column) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • For higher purity, further purification can be achieved using FPLC with a size-exclusion or ion-exchange column, depending on the properties of the protein conjugate.[6][7]

Protocol 3: Characterization of the Protein Conjugate

This protocol outlines the standard methods for verifying the successful conjugation of this compound to the target protein.

  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE.[8][9][10]

    • Load the unconjugated protein and the purified conjugate in adjacent lanes.

    • A successful conjugation may result in a slight increase in the molecular weight of the protein, which might be observable as a band shift, especially for larger attached molecules. However, for a small molecule like this compound, a shift may not be easily detectable. The primary purpose of SDS-PAGE here is to assess the purity of the conjugate.

  • Mass Spectrometry (MS) Analysis:

    • The most definitive method for confirming conjugation is mass spectrometry.[11]

    • Analyze the unconjugated protein and the purified conjugate by ESI-MS.

    • Successful conjugation will be confirmed by an increase in the mass of the protein corresponding to the mass of the this compound moiety minus the mass of two hydrogen atoms (from the azo-coupling reaction).

Visualizations

reaction_pathway cluster_start Starting Materials cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Azo-Coupling (CRACR) 1_Boc_5_aminoindole This compound Diazonium_Salt This compound Diazonium Salt 1_Boc_5_aminoindole->Diazonium_Salt NaNO₂, HCl 0-4°C Protein_5HTP Protein with 5-Hydroxytryptophan Conjugate Protein-Indole Conjugate Protein_5HTP->Conjugate Diazonium_Salt->Conjugate pH 7.4 4°C - RT

Caption: Reaction pathway for this compound bioconjugation.

experimental_workflow Start Start Diazotization Prepare Diazonium Salt of This compound Start->Diazotization Protein_Prep Prepare 5HTP-Protein in Buffer Start->Protein_Prep Coupling Azo-Coupling Reaction Diazotization->Coupling Protein_Prep->Coupling Purification Purify Conjugate (e.g., Desalting Column) Coupling->Purification Characterization Characterize Conjugate (SDS-PAGE, Mass Spectrometry) Purification->Characterization End End Product Characterization->End

Caption: Experimental workflow for protein bioconjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conjugation Inactive diazonium saltPrepare the diazonium salt solution fresh and use it immediately. Ensure the sodium nitrite solution is fresh.
Inaccessible 5HTP/Tyrosine residueEnsure the target residue is surface-exposed. Consider denaturing and refolding the protein if applicable.
Incorrect pHFor CRACR with 5HTP, maintain a pH of around 7.4. For tyrosine, a slightly higher pH may be required, but this can lead to side reactions.
Protein precipitation High concentration of organic solventMinimize the amount of organic solvent from the diazonium salt solution added to the protein.
Protein instability at reaction pHPerform the reaction at 4°C and for the shortest time possible. Screen different buffers.
Multiple conjugate species Reaction with other residues (e.g., tyrosine)If targeting 5HTP, ensure the reaction is performed at neutral pH. Lowering the reaction time and temperature can improve selectivity.
Protein aggregationOptimize protein concentration and buffer conditions. Purify the conjugate promptly after the reaction.

Conclusion

The use of this compound for bioconjugation, particularly through the Chemoselective Rapid Azo-Coupling Reaction with 5-hydroxytryptophan, offers a powerful and efficient method for the site-specific modification of proteins. The protocols and data presented in this application note provide a solid foundation for researchers to implement this technique. The mild reaction conditions and high selectivity of the CRACR make it a valuable addition to the bioconjugation toolbox for applications in drug development, diagnostics, and fundamental research.

References

Application Note and Protocol for the Analysis of 1-Boc-5-aminoindole Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-aminoindole is a pivotal building block in the synthesis of a multitude of biologically active compounds, particularly in the development of novel pharmaceuticals.[1] Its protected amino group and reactive indole core make it a versatile intermediate for constructing complex molecular architectures. Monitoring the progress of reactions involving this compound and characterizing the resulting mixtures are critical steps in synthetic chemistry and drug discovery to ensure reaction completion, identify byproducts, and quantify product yield. This application note provides detailed protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound and its derivatives, reversed-phase HPLC with UV detection offers a robust and reliable method for separation and quantification. The Boc protecting group is generally stable under typical reversed-phase HPLC conditions, especially when using milder acidic modifiers like formic acid.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional separation efficiency and definitive compound identification through mass fragmentation patterns. However, due to the low volatility of this compound and many of its derivatives, a derivatization step, such as silylation, is necessary to increase their volatility and thermal stability for GC-MS analysis.[4][5] The fragmentation pattern of the Boc group can also provide valuable structural information.[6]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Reaction Mixtures

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound and potential reaction components.

1. Sample Preparation: a. Quench the reaction mixture as appropriate for the specific chemical transformation. b. Prepare a stock solution of the crude reaction mixture by dissolving a known mass in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. c. Perform a serial dilution to bring the concentration of the analytes within the linear range of the calibration curve. A typical starting concentration for analysis is 10-100 µg/mL. d. Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify peaks corresponding to the starting material, product(s), and byproducts by comparing their retention times with those of pure standards. b. Construct a calibration curve for this compound and the desired product using a series of known concentrations. c. Quantify the components in the reaction mixture by integrating the peak areas and using the calibration curve.

Protocol 2: GC-MS Analysis of this compound Reaction Mixtures

This protocol describes the derivatization and subsequent GC-MS analysis of the reaction mixture. Silylation is a common derivatization technique for compounds containing amine and indole N-H groups.[4][5]

1. Sample Preparation and Derivatization: a. Take a known volume or mass of the crude reaction mixture and evaporate the solvent under a stream of nitrogen. b. To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a dry, inert solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 60-70 °C for 30-60 minutes. d. Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-600.

3. Data Analysis: a. Identify the derivatized components by their retention times and mass spectra. The mass spectrum of the silylated this compound will show a characteristic molecular ion peak and fragmentation patterns. b. Common fragments for a Boc group include the loss of isobutylene (M-56) and the tert-butyl cation (m/z 57).[6] c. Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification of unknown byproducts. d. For quantitative analysis, use an internal standard and create a calibration curve with derivatized standards.

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the HPLC and GC-MS analysis of a hypothetical reaction mixture.

Table 1: Quantitative Analysis of a Hypothetical this compound Reaction Mixture

CompoundHPLC Retention Time (min)HPLC Peak Area (%)GC-MS Retention Time (min) (as TMS derivative)GC-MS Relative Abundance (%)
This compound12.55.215.84.8
Desired Product15.885.318.286.1
Byproduct 1 (e.g., de-Boc)4.23.18.52.9
Byproduct 2 (e.g., dimer)18.96.420.56.2

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Interpretation reaction_mixture Reaction Mixture quench Quench Reaction reaction_mixture->quench dissolve Dissolve in Solvent quench->dissolve filter Filter (0.22 µm) dissolve->filter dry_sample Dry Sample Aliquot dissolve->dry_sample For GC-MS hplc_injection Inject into HPLC filter->hplc_injection For HPLC hplc_separation Reversed-Phase Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data HPLC Data (Chromatogram) uv_detection->hplc_data peak_id Peak Identification hplc_data->peak_id derivatize Derivatize (Silylation) dry_sample->derivatize gcms_injection Inject into GC-MS derivatize->gcms_injection gc_separation GC Separation gcms_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data GC-MS Data (TIC & Mass Spectra) ms_detection->gcms_data gcms_data->peak_id quantification Quantification peak_id->quantification reporting Reporting quantification->reporting

Analytical workflow for HPLC and GC-MS analysis.

Signaling_Pathway cluster_reactants Reactants cluster_products Potential Products start_material This compound desired_product Desired Product start_material->desired_product Desired Reaction byproduct1 Byproduct 1 (e.g., de-Boc starting material) start_material->byproduct1 Side Reaction 1 unreacted Unreacted Starting Material start_material->unreacted Incomplete Reaction reagent Reagent(s) reagent->desired_product byproduct2 Byproduct 2 (e.g., over-reaction product) desired_product->byproduct2 Side Reaction 2

Logical relationship of reaction components.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Boc-5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Boc-5-aminoindole. Our aim is to help you optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and often highest-yielding method for synthesizing this compound is the reduction of its precursor, 1-Boc-5-nitroindole. This transformation can be achieved using various reducing agents, with the most common being catalytic hydrogenation (e.g., using Palladium on carbon), and metal-acid combinations (e.g., tin(II) chloride or iron powder).

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

Low yields can stem from several factors. The primary culprits are often incomplete reaction, degradation of starting material or product, and formation of side products. Specific issues to investigate include:

  • Inactive Catalyst/Reagents: The activity of catalysts like Pd/C can diminish over time or be poisoned by impurities. Similarly, the strength of reducing agents can affect the reaction outcome.

  • Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are critical parameters that need to be optimized for this specific substrate.

  • Poor Starting Material Quality: Impurities in the 1-Boc-5-nitroindole can interfere with the reaction.

  • Workup and Purification Losses: The product may be lost during extraction, and purification steps.

Q3: What are the common side products I should be aware of?

During the reduction of 1-Boc-5-nitroindole, several side products can form, reducing the overall yield and complicating purification:

  • 1-Boc-5-aminoindoline: Over-reduction of the indole ring can lead to the formation of the corresponding indoline. This is more common with aggressive hydrogenation conditions.

  • Hydroxylamine Intermediate: Incomplete reduction can result in the formation of the 5-hydroxylamino derivative.

  • Azo/Azoxy Compounds: These can form through the condensation of partially reduced intermediates, particularly if the reaction is not driven to completion.

  • De-Boc Compound: Although the Boc group is generally stable under many reduction conditions, harsh acidic environments can lead to its removal.

Troubleshooting Guides

Problem 1: Low or No Conversion of 1-Boc-5-nitroindole
Possible Cause Recommended Solution
Inactive Catalyst (e.g., Pd/C) Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a higher catalyst loading (e.g., 10-20 mol%).
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure a consistent and adequate hydrogen pressure (typically 1-4 atm). A hydrogen balloon is often sufficient for small-scale reactions, but a Parr shaker or autoclave may be necessary for larger scales or more stubborn reductions.
Poor Reagent Quality (e.g., SnCl₂) Use anhydrous tin(II) chloride for best results. The dihydrate can be used, but may require longer reaction times or higher temperatures.
Inadequate Temperature Some reductions may require heating to proceed at a reasonable rate. For SnCl₂ reductions, refluxing in ethanol is common. For catalytic hydrogenations, reactions are often run at room temperature but may benefit from gentle heating (e.g., 40-50 °C).
Solvent Issues Ensure the starting material is fully dissolved in the chosen solvent. For catalytic hydrogenation, common solvents include ethanol, methanol, and ethyl acetate. For metal/acid reductions, ethanol is a good choice.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Recommended Solution
1-Boc-5-aminoindoline Over-reduction due to prolonged reaction time, high hydrogen pressure, or overly active catalyst.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Reduce the hydrogen pressure or reaction time. Consider a less active catalyst or a different reduction method (e.g., SnCl₂).
Hydroxylamine/Azo/Azoxy Impurities Incomplete reduction.Increase the reaction time, temperature, or amount of reducing agent. Ensure efficient stirring to facilitate contact between the substrate and the catalyst/reagent.
De-Boc Compound Use of strong acids in the workup or as part of the reducing system.If using a metal/acid system, neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to acidic conditions.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound from 1-Boc-5-nitroindole using different methods.

Method Catalyst/Reagent Solvent Temperature Time Yield Key Considerations
Catalytic Hydrogenation 10% Pd/CEthanol/Ethyl AcetateRoom Temperature2-16 h~95%Risk of over-reduction to indoline. Catalyst can be pyrophoric.
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanolReflux1-3 h~85-90%Workup can be challenging to remove tin salts.
Iron Reduction Fe powder, NH₄ClEthanol/WaterReflux2-4 h~80-90%Generally cleaner than SnCl₂ and reagents are inexpensive.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Preparation: In a round-bottom flask, dissolve 1-Boc-5-nitroindole (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate, approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Reduction with Tin(II) Chloride
  • Preparation: To a solution of 1-Boc-5-nitroindole (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a vigorously stirred ice/water mixture. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1-Boc-5-nitroindole Solvent Dissolve in appropriate solvent Start->Solvent Reagent Add reducing agent/ catalyst Solvent->Reagent Conditions Apply reaction conditions (Temperature, Pressure, Time) Reagent->Conditions Monitor Monitor progress (TLC, LC-MS) Conditions->Monitor Quench Quench reaction/ Filter catalyst Monitor->Quench Extract Extract product Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify End This compound Purify->End Troubleshooting_Yield Start Low Yield of This compound Check_Conversion Check Reaction Conversion (TLC/LC-MS of crude) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase time/temp - Increase reagent/catalyst - Check reagent quality Incomplete->Optimize_Conditions Check_Side_Products Analyze for Side Products (NMR, LC-MS) Complete->Check_Side_Products Over_Reduction Over-reduction to Indoline? Check_Side_Products->Over_Reduction Other_Side_Products Other Side Products? Over_Reduction->Other_Side_Products No Modify_Conditions Modify Conditions: - Shorter time - Lower H2 pressure - Milder reducing agent Over_Reduction->Modify_Conditions Yes Adjust_Workup Adjust Workup/Purification: - Optimize extraction pH - Modify chromatography Other_Side_Products->Adjust_Workup Yes

Troubleshooting low yields in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this versatile reaction.

Troubleshooting Guides

This section provides answers to specific problems you might be facing in your Fischer indole synthesis experiments.

Issue 1: Low to No Product Yield

Q: My Fischer indole synthesis is resulting in a very low yield or no desired product at all. What are the common causes and how can I address them?

A: Low yields are a frequent challenge in the Fischer indole synthesis and can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the substrate. A catalyst that is too strong can cause decomposition of your starting materials or product, while one that is too weak may not effectively promote the reaction.

    • Solution: Screen a variety of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often a good choice for less reactive substrates.

  • Suboptimal Reaction Temperature: The reaction temperature is a crucial parameter. Excessively high temperatures can lead to the formation of tar and other polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.

    • Solution: The optimal temperature is substrate and catalyst dependent. It is advisable to start with milder conditions and gradually increase the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal temperature and reaction time.

  • Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can lead to undesirable side reactions and significantly lower the yield.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them by distillation or recrystallization before use.

  • Steric Hindrance: Significant steric bulk on either the phenylhydrazine or the carbonyl compound can impede the key-sigmatropic rearrangement and subsequent cyclization steps.

    • Solution: For sterically hindered substrates, you may need to employ more forceful reaction conditions, such as stronger acids or higher temperatures.

  • Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions and decompose before cyclization can occur.

    • Solution: Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation.

Issue 2: Significant Side Product Formation

Q: My TLC analysis shows multiple spots, indicating the formation of several byproducts. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common issue in the Fischer indole synthesis, often due to the harsh reaction conditions. Here are some of the most frequent side reactions and how to mitigate them:

  • Tar and Polymer Formation: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymeric materials, which complicates product isolation and reduces the overall yield.

    • Solution: Optimize the reaction temperature, starting with milder conditions. Using a less concentrated acid or a milder catalyst can also help to reduce tar formation.

  • Competing N-N Bond Cleavage: For substrates with electron-donating groups on the carbonyl component, a competing side reaction involving the heterolytic cleavage of the N-N bond can occur. This pathway can be more favorable than the desired-sigmatropic rearrangement, leading to byproducts and low yields of the indole.

    • Solution: For such substrates, it is recommended to use milder reaction conditions. Alternatively, exploring a different synthetic route to the target indole might be necessary.

  • Formation of Regioisomers: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible. The regioselectivity is influenced by the acidity of the medium, substituents on the hydrazine, and steric effects.

    • Solution: The direction of indolization can sometimes be controlled by the choice of acid catalyst and reaction conditions. A thorough analysis of the literature for similar substrates is recommended. Chromatographic separation of the resulting isomers is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Fischer indole synthesis mechanism?

A1: The mechanism of the Fischer indole synthesis involves several key transformations:

  • Hydrazone Formation: The phenylhydrazine and the carbonyl compound (aldehyde or ketone) condense to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • -Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a new C-C bond is formed.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable indole ring.

Q2: Can I use microwave irradiation to improve my yields?

A2: Yes, microwave-assisted synthesis can be a valuable tool for optimizing the Fischer indole synthesis. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles due to rapid and uniform heating.

Q3: How do electron-withdrawing or electron-donating groups on the phenylhydrazine ring affect the reaction?

A3: Substituents on the phenylhydrazine ring can have a significant electronic effect on the reaction. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it. For phenylhydrazines with strongly electron-withdrawing groups, more forcing reaction conditions (stronger acid, higher temperature) may be required.

Q4: What are some recommended work-up procedures to improve the isolation of the indole product?

A4: Proper work-up is crucial for obtaining a pure product in good yield. After the reaction is complete, the mixture is typically cooled and then carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted into an organic solvent. Purification is most commonly achieved by column chromatography on silica gel. Recrystallization can also be an effective method for solid products.

Data Summary

While a comprehensive quantitative comparison is highly dependent on the specific substrates used, the following table summarizes the general effect of key reaction parameters on the yield of the Fischer indole synthesis.

ParameterGeneral Impact on YieldRecommendations and Considerations
Acid Catalyst Crucial; yield is highly sensitive to the choice and concentration of the acid.Screen both Brønsted (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂). The optimal catalyst is substrate-dependent.
Temperature Significant impact; too high leads to decomposition, too low to incomplete reaction.Optimize empirically for each specific reaction. Monitor by TLC. Microwave heating can be beneficial.
Solvent Can influence reaction rate and yield.Common solvents include ethanol, acetic acid, and toluene. In some cases, running the reaction neat (without solvent) can be effective.
Substituents Electron-donating groups on the hydrazine generally increase the rate, while electron-withdrawing groups decrease it. Electron-donating groups on the carbonyl can lead to side reactions.Adjust reaction conditions based on the electronic nature of the substituents. Milder conditions may be needed for substrates prone to side reactions.
Reaction Time Needs to be optimized to ensure complete conversion without product degradation.Monitor the reaction progress by TLC to determine the optimal time.

Experimental Protocols

Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

This protocol provides a general procedure for the synthesis of 2-phenylindole.

Step 1: Hydrazone Formation (Optional - can be a one-pot reaction)

  • In a round-bottom flask, dissolve acetophenone (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0 equivalent) dropwise with stirring.

  • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the acetophenone phenylhydrazone.

  • Filter the solid and wash it with cold ethanol.

Step 2: Indolization

  • Place the dried acetophenone phenylhydrazone in a round-bottom flask.

  • Add a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.

  • Heat the mixture under reflux for the time determined by TLC monitoring (typically 1-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-phenylindole.

Visualizations

Below is a troubleshooting workflow to help diagnose and resolve issues with low yields in your Fischer indole synthesis.

Fischer_Indole_Troubleshooting Start Low Yield in Fischer Indole Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Purity Check Pure Pure Check_Purity->Pure Purity OK Purify Purify Starting Materials (Distillation/Recrystallization) Impure->Purify Yes Purify->Check_Purity Optimize_Conditions Optimize Reaction Conditions Pure->Optimize_Conditions Screen_Catalyst Screen Acid Catalysts (Brønsted & Lewis) Optimize_Conditions->Screen_Catalyst Optimize_Temp Optimize Temperature Optimize_Conditions->Optimize_Temp Check_Side_Reactions Analyze for Side Reactions (TLC, LC-MS) Optimize_Conditions->Check_Side_Reactions Successful_Synthesis Successful Synthesis Screen_Catalyst->Successful_Synthesis Optimize_Temp->Successful_Synthesis Tar_Formation Tar/Polymer Formation? Check_Side_Reactions->Tar_Formation Lower_Temp Lower Temperature/ Milder Catalyst Tar_Formation->Lower_Temp Yes NN_Cleavage N-N Cleavage Products? Tar_Formation->NN_Cleavage No Lower_Temp->Optimize_Conditions Milder_Conditions Use Milder Conditions/ Consider Alternative Route NN_Cleavage->Milder_Conditions Yes Consider_One_Pot Consider One-Pot Procedure NN_Cleavage->Consider_One_Pot No Milder_Conditions->Optimize_Conditions Consider_One_Pot->Successful_Synthesis

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

Technical Support Center: Purification of 1-Boc-5-aminoindole & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Boc-5-aminoindole and related structures. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in isolating these compounds with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when handling this compound? A1: The main stability challenges are related to the lability of the tert-butyloxycarbonyl (Boc) protecting group.

  • Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions. Exposure to strong acids like trifluoroacetic acid (TFA), even at concentrations as low as 0.1% commonly used in reverse-phase HPLC, can lead to partial or complete deprotection.[1] This is particularly problematic during solvent evaporation steps where the acid concentration increases.[1] Standard silica gel is also slightly acidic and can cause degradation during long purification times.

  • Light and Air Sensitivity: Like many indole derivatives, 5-aminoindole and its N-Boc variant can be sensitive to light and air. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere, such as nitrogen.

Q2: What are the most common impurities to expect during the synthesis and purification of this compound? A2: Impurities can originate from the starting materials, side reactions, or subsequent degradation. Common species include:

  • Unreacted 5-aminoindole: Incomplete reaction during the Boc-protection step.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): A common impurity from the protection reaction that needs to be removed.[2]

  • Deprotected 5-aminoindole: The product of Boc-group cleavage due to exposure to acidic conditions.

  • Di-Boc Species: Over-protection, where a second Boc group attaches to the indole nitrogen, although this is less common for the 5-amino position.

  • Manufacturing Byproducts: Impurities from the synthesis of the 5-aminoindole starting material itself.

Q3: Is reverse-phase HPLC a suitable method for purifying these compounds? A3: Reverse-phase HPLC can be used, but with significant caution. The use of TFA as a mobile phase modifier is discouraged as it will likely cleave the Boc group.[1] If reverse-phase is necessary, consider using less acidic modifiers like 0.1% formic acid or acetic acid.[1] A buffered mobile phase system (e.g., ammonium acetate) is a safer alternative.[1] After purification, immediate neutralization of fractions and removal of the mobile phase via lyophilization (freeze-drying) instead of rotary evaporation is recommended to prevent acid-catalyzed degradation.[1]

Troubleshooting Guide

Problem: My compound streaks badly on a silica gel TLC plate.

  • Possible Cause: The basic 5-amino group is interacting strongly with the acidic silanol groups on the silica plate, causing poor spot shape and tailing.

  • Solution: Add a small amount of a basic modifier to the TLC mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or using a pre-mixed eluent like 10% ammonium hydroxide in methanol as the polar component can neutralize the silica surface and lead to sharp, well-defined spots.[3][4]

Problem: My yield is very low after flash column chromatography on silica gel.

  • Possible Cause 1: Irreversible binding to the column. The basicity of the 5-amino group can cause the compound to adhere strongly to the acidic silica gel, preventing it from eluting.[4]

  • Solution 1:

    • Use a Basic Modifier: Add 0.5-1% triethylamine or another suitable amine to your entire eluent system. This neutralizes the silica and improves recovery.[4]

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina or amine-functionalized silica, which are more compatible with basic compounds.[4][5]

  • Possible Cause 2: On-column decomposition. The slightly acidic nature of silica gel may be cleaving the Boc-protecting group during the purification process.

  • Solution 2: Minimize the time the compound spends on the column. Use flash chromatography techniques with optimized flow rates and avoid letting the column run dry.[6] Pre-treating the silica by flushing it with the amine-modified eluent before loading the sample can also help.

Problem: The purified product is an oil and will not crystallize.

  • Possible Cause 1: Presence of residual solvents or minor impurities that inhibit crystal lattice formation.[7]

  • Solution 1: Ensure the product is completely free of solvent by drying under high vacuum, sometimes with gentle heating (e.g., 40 °C) if the compound is thermally stable.[7] If it remains an oil, re-purification may be necessary.

  • Possible Cause 2: The compound has a low melting point or is amorphous by nature.

  • Solution 2:

    • Precipitation: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until turbidity is observed, then allow it to stand.[7]

    • Vapor Diffusion: Dissolve the oil in a small vial using a moderately volatile solvent (e.g., THF, chloroform). Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane, ether). The anti-solvent vapor will slowly diffuse into the product solution, often inducing crystallization over several days.[7]

    • Seeding: If you have even a tiny amount of solid material, adding a "seed crystal" to the supersaturated oil can initiate crystallization.[8][9]

Data Presentation: Chromatography Systems

Selecting the right solvent system is critical for successful purification. The ideal system for column chromatography should give the target compound a Retention Factor (Rf) of approximately 0.25-0.35 on the TLC plate.[6]

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Polarity of Derivative Stationary Phase Recommended Eluent System Typical Rf of Product Notes
Low to Medium Silica Gel 10-40% Ethyl Acetate in Hexanes 0.3 Standard system for many organic compounds.[5]
Medium to High Silica Gel 50-100% Ethyl Acetate in Hexanes 0.3 Increased polarity for more functionalized derivatives.
High / Basic Silica Gel 2-10% Methanol in Dichloromethane + 0.5% Et₃N 0.3 The added amine is crucial for preventing streaking and improving recovery of basic compounds.[4][5]
High / Basic Amine-functionalized Silica 20-60% Ethyl Acetate in Hexanes 0.35 The modified silica eliminates the need for an amine additive in the mobile phase.[4]

| All Polarities | Reverse Phase C18 | Acetonitrile / Water with 0.1% Formic Acid | Varies | Use with caution due to Boc lability. Not ideal for preparative scale unless necessary.[1] |

Experimental Protocols

Protocol: Flash Column Chromatography with Basic Modifier

This protocol describes a standard procedure for purifying this compound on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane).

    • Develop a TLC plate using a mixture of Ethyl Acetate and Hexanes.

    • If the spot streaks, prepare a new eluent containing 0.5-1% triethylamine (Et₃N) and re-run the TLC.

    • Adjust the solvent ratio until the desired product has an Rf value between 0.25 and 0.35.[6]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (including the Et₃N).

    • Pour the slurry into the column and use gentle tapping or air pressure to pack it evenly, ensuring no air bubbles are trapped.[6]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., Dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing them (e.g., under a UV lamp).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

Visualizations

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for low yield.

PurificationWorkflow cluster_start Start cluster_process Purification Process cluster_end Finish Crude Crude Product Workup Aqueous Work-up & Concentration Crude->Workup Purify Purification Step (e.g., Column Chromatography) Workup->Purify Analysis Purity Analysis (TLC, HPLC, NMR) Purify->Analysis Pure Pure Product Analysis->Pure TroubleshootingYield start Low Yield After Column Chromatography q1 Is product visible on the column after flushing? start->q1 cause1 Cause Strong binding to silica q1->cause1  Yes q2 Do analytical results show deprotected product? q1->q2 No   solution1 Solution • Use basic modifier (Et₃N) • Switch to neutral alumina or amine-functionalized silica cause1->solution1 cause2 Cause Boc group cleavage on column q2->cause2  Yes end_node Other Mechanical Loss (e.g., incorrect fractioning) q2->end_node No   solution2 Solution • Neutralize silica before use • Run column faster • Use non-acidic stationary phase cause2->solution2

References

Preventing side reactions during the synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted indoles.

I. Troubleshooting Guides

This section addresses specific problems that may arise during indole synthesis, offering potential causes and actionable solutions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is sensitive to reaction conditions and substrate electronics.

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows little to no formation of the desired indole product.

  • Starting materials (arylhydrazine and carbonyl compound) remain largely unreacted.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Acid Catalyst The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][2]
Suboptimal Temperature High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction. The optimal temperature is highly substrate- and catalyst-dependent. Start with milder conditions and gradually increase the temperature.[1]
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and can decompose before cyclization. In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.
N-N Bond Cleavage Electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement.[4][5] Consider using milder reaction conditions or alternative synthetic routes for these substrates.

Symptoms:

  • TLC analysis shows multiple spots close to the expected product Rf.

  • ¹H NMR of the crude product shows multiple sets of signals for the indole protons.

Possible Causes & Solutions:

CauseRecommended Action
Unsymmetrical Ketone When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1]
Steric and Electronic Effects The regioselectivity can be influenced by the steric bulk and electronic properties of the substituents on the ketone. The reaction often favors the formation of the less sterically hindered enamine intermediate.
Reaction Conditions The choice of acid catalyst and solvent can influence the ratio of regioisomers. Weaker acid catalysts may lead to a decrease in selectivity.[1] Utilizing Eaton's reagent (P₂O₅ in MeSO₃H) can sometimes provide higher regioselectivity.

Symptoms:

  • The reaction mixture becomes a dark, viscous, and intractable tar.

  • Difficult isolation and purification of the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Harsh Reaction Conditions Strongly acidic conditions and high temperatures are the primary cause of tar formation.
Solutions Use the mildest possible acid catalyst and the lowest effective temperature. Consider solventless or mechanochemical approaches to minimize side reactions.[1]
Bischler-Möhlau Indole Synthesis

This method is known for its often harsh conditions, which can lead to low yields and byproduct formation.

Symptoms:

  • Low recovery of the desired 2-aryl-indole.

  • Significant formation of dark, insoluble material.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperatures Traditional protocols often require high temperatures, leading to decomposition.
Solutions Employ microwave-assisted synthesis. This technique can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[6][7][8] The use of milder catalysts, such as lithium bromide, has also been reported to improve outcomes.[9][10]
Palladium-Catalyzed Indole Synthesis (e.g., Heck, Sonogashira)

These modern methods offer milder conditions but can be susceptible to catalyst-related side reactions.

Symptoms:

  • Formation of symmetrical dimers of the alkyne (in Sonogashira synthesis) or the aryl halide.

  • Reduced yield of the desired cross-coupled indole product.

Possible Causes & Solutions:

CauseRecommended Action
Copper Co-catalyst (Sonogashira) The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling).
Solutions Employ a copper-free Sonogashira protocol. These methods often use specific palladium catalysts and bases to achieve efficient cross-coupling without the need for a copper co-catalyst, thereby eliminating the homocoupling side reaction.[11][12][13][14]
Reaction Conditions (Heck) Suboptimal catalyst, ligand, or base can lead to side reactions.
Solutions Optimize the palladium catalyst, ligand, and base system. The choice of these components is crucial for achieving high selectivity and yield in Heck reactions.[15][16][17]

II. Frequently Asked Questions (FAQs)

Q1: How can I choose the right protecting group for my indole synthesis?

A1: The choice of a protecting group for the indole nitrogen is crucial to prevent unwanted side reactions. The ideal protecting group should be stable to the reaction conditions of the subsequent steps and easily removable. Common protecting groups for indoles include:

  • Tosyl (Ts): Robust and stable to many reaction conditions, but requires strong reducing agents or concentrated acid for removal.[10]

  • tert-Butoxycarbonyl (Boc): Easily removed under acidic conditions, making it a versatile choice.[3][10]

  • 2-Phenylsulfonylethyl: A useful alkyl protecting group that can be readily removed from the indole nitrogen under basic conditions.[18][19]

Q2: My Fischer indole synthesis with an unsymmetrical ketone gives a mixture of regioisomers. How can I control the selectivity?

A2: Regiocontrol in the Fischer indole synthesis with unsymmetrical ketones is a common challenge. The selectivity is influenced by the stability of the intermediate enamines, which is dictated by steric and electronic factors. To improve selectivity, you can:

  • Choose the appropriate acid catalyst: The strength and type of acid can influence the enamine equilibrium.

  • Modify the substrate: Introducing bulky groups can direct the enolization to the less hindered side.

  • Use specific reagents: Eaton's reagent has been shown to improve regioselectivity in some cases.[1]

Q3: What are the advantages of using microwave-assisted synthesis for the Bischler-Möhlau reaction?

A3: Microwave-assisted synthesis offers several advantages over conventional heating for the Bischler-Möhlau reaction, which is notorious for requiring harsh conditions. These benefits include:

  • Drastically reduced reaction times: Reactions that traditionally take hours can often be completed in minutes.[6][7][8]

  • Improved yields: By minimizing the time at high temperatures, decomposition and tar formation are reduced, leading to higher yields of the desired 2-aryl-indole.[6][7][8]

  • Solvent-free conditions: In some cases, microwave-assisted Bischler-Möhlau synthesis can be performed under solvent-free conditions, making it a greener alternative.[7]

Q4: How do I prevent the formation of Glaser coupling byproducts in my Sonogashira indole synthesis?

A4: Glaser coupling, the homocoupling of terminal alkynes, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. To prevent this:

  • Use a copper-free protocol: Several copper-free Sonogashira protocols have been developed. These methods typically employ specific palladium catalysts and bases that promote the cross-coupling reaction without the need for copper, thus eliminating the pathway for Glaser coupling.[11][12][13][14]

  • Ensure strictly anaerobic conditions: Oxygen can promote the oxidative homocoupling reaction.

III. Data Presentation

Table 1: Comparison of Catalysts in Fischer Indole Synthesis
EntryCatalystTime (h)Yield (%)
1Zeolite-HY443
2Montmorillonite K10470
3Indion-90460
4Amberlite-120463
5Silica420
6Amberlyst-15468
7Phosphomolybdic acid486
Reaction Conditions: Phenyl hydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C.[1]
Table 2: Comparison of Conventional and Microwave-Assisted Bischler-Möhlau Synthesis
Synthesis ofMethodReaction TimeYield (%)
2-PhenylindoleConventional-17
2-PhenylindoleMicrowave1 min71
Data extracted from a study on microwave-assisted, solvent-free Bischler indole synthesis.[6][8]

IV. Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional - can be performed in situ):

    • Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).

    • The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.[1]

  • Indolization:

    • To the hydrazone (or the in situ reaction mixture), add the acid catalyst (catalytic to stoichiometric amounts).

    • Heat the reaction mixture to the desired temperature (room temperature to reflux) and monitor its progress.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the organic phase and purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Arylindoles
  • Preparation of the Reaction Mixture:

    • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

    • Stir the mixture for 3 hours at room temperature.

    • Add 3 drops of dimethylformamide (DMF).

  • Microwave Irradiation:

    • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • Purification:

    • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[20]

Protocol 3: General Procedure for Intramolecular Heck Reaction for Indole Synthesis
  • Reaction Setup:

    • In a Schlenk tube, combine the 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).

    • Add DMF (2 mL) as the solvent.

  • Reaction:

    • Stir the mixture under air at 90 °C for 24 hours.

  • Work-up and Purification:

    • Pour the mixture into water and extract with ethyl acetate.

    • Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

    • Purify the residue by flash column chromatography to afford the corresponding indole.[15]

Protocol 4: General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup:

    • To a dry flask, add the aryl iodide (1 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a base (e.g., Et₃N, piperidine).

    • Establish an inert atmosphere (Argon or Nitrogen).

    • Add an anhydrous solvent (e.g., THF, DMF).

  • Reaction:

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

    • Stir the reaction at the appropriate temperature (room temperature to 50 °C).

    • Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

    • Wash the organic phase with aqueous NH₄Cl and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

V. Visualizations

Fischer Indole Synthesis: Key Steps and a Common Side Reaction

Troubleshooting_Fischer_Yield Start Low Yield in Fischer Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify & retry OptimizeCatalyst Optimize Acid Catalyst (Type & Concentration) CheckPurity->OptimizeCatalyst If pure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp InSitu Consider In Situ Hydrazone Formation OptimizeTemp->InSitu ProtectingGroup Use Protecting Group for Sensitive Functionalities InSitu->ProtectingGroup End Improved Yield ProtectingGroup->End Sonogashira_Side_Reaction cluster_desired Desired Sonogashira Coupling cluster_side Undesired Glaser Homocoupling A o-Iodoaniline D Indole Product A->D B Terminal Alkyne B->D C Pd Catalyst (No Copper) C->D E Terminal Alkyne G Diyne Dimer (Byproduct) E->G F Cu(I) Catalyst + O₂ F->G

References

Technical Support Center: Improving the Stability of 1-Boc-5-aminoindole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 1-Boc-5-aminoindole in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues you might encounter with this compound solutions and provides actionable steps to resolve them.

Issue 1: My this compound solution is changing color (e.g., turning yellow, brown, or pink).

Question: Why is my this compound solution changing color, and how can I prevent it?

Answer:

A color change in your this compound solution is a common indicator of degradation, primarily due to oxidation of the aromatic amine.[1] Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal ions.[2][3] This oxidation process can lead to the formation of colored by-products.[1][4]

Troubleshooting Steps:

  • Work under an Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Use Degassed Solvents: Before use, degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen.

  • Protect from Light: Store the solid compound and solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze photo-oxidation.[5]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]

  • Add an Antioxidant: Consider adding a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%) to inhibit oxidation.[7][8]

Issue 2: I am observing a decrease in the concentration of this compound in my solution over time, as confirmed by HPLC analysis.

Question: What is causing the decrease in the concentration of my this compound solution, and how can I improve its stability?

Answer:

A decrease in concentration over time indicates that the this compound is degrading. The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light and oxygen. The N-Boc protecting group is generally stable under basic and nucleophilic conditions but can be labile under acidic conditions.[9][10]

Troubleshooting Steps:

  • Optimize Solvent Choice: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred over protic solvents. A preliminary stability study in a few selected solvents can help identify the most suitable one for your application.

  • Control pH: If your application involves aqueous or protic solvents, the pH of the solution is critical. This compound is expected to be more stable in neutral to slightly basic conditions (pH 7-9). Avoid strongly acidic conditions (pH < 4) which can lead to the cleavage of the Boc-protecting group.[9]

  • Implement Proper Storage: As mentioned previously, store solutions at low temperatures, protected from light, and under an inert atmosphere.

  • Perform a Forced Degradation Study: To understand the degradation pathways, consider performing a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help identify the conditions under which the compound is most labile and guide the development of a stable formulation.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

A1: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of similar compounds, the likely degradation pathways include:

  • Oxidation of the amino group: This can lead to the formation of nitroso, nitro, and polymeric species, which are often colored.[4][13]

  • Hydrolysis of the Boc group: Under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group can be cleaved to yield 5-aminoindole.[9][10]

  • Oxidation of the indole ring: The indole ring itself can be susceptible to oxidation, leading to various oxidized indole derivatives.

Q2: What is a suitable solvent for dissolving and storing this compound?

A2: For long-term storage, it is best to store this compound as a solid at 2-8°C, protected from light. For preparing stock solutions, anhydrous and degassed aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are recommended. For working solutions, the choice of solvent will depend on the specific application. If aqueous buffers are required, it is crucial to control the pH and prepare the solutions fresh.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to monitor the stability of your solution.[12] This method should be able to separate the intact this compound from its potential degradation products.

Q4: Are there any specific antioxidants you would recommend for stabilizing this compound?

A4: For non-aqueous solutions, radical scavengers like Butylated Hydroxytoluene (BHT) or Propyl Gallate can be effective at low concentrations (e.g., 0.01-0.1%).[14] For aqueous solutions, water-soluble antioxidants such as ascorbic acid or sodium metabisulfite could be considered, but their compatibility and effect on the overall reaction or assay should be evaluated.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways of this compound.[15][16]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV detector

  • pH meter

  • Constant temperature oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid this compound and a vial of the stock solution in an oven at 80°C for 48 hours.

    • At various time points, withdraw samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure, analyze both the light-exposed and dark control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 90% A, 10% B; ramp to 10% A, 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Stability Data of this compound (1 mg/mL in Methanol) under Forced Degradation Conditions

Stress ConditionTime (hours)% DegradationAppearance
1 M HCl @ 60°C 24~15%Slight yellowing
1 M NaOH @ 60°C 24< 5%Colorless
3% H₂O₂ @ RT 24~25%Yellow to Brown
80°C (Solution) 48~10%Slight yellowing
Photostability ICH Q1B~5%Slight pinkish hue

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV Analysis sampling->hplc data Data Analysis & Degradation Profile hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Contributing Factors cluster_solutions Stabilization Strategies instability This compound Instability oxygen Oxygen (Air) instability->oxygen light Light (UV/Vis) instability->light heat High Temperature instability->heat acid Acidic pH (<4) instability->acid solvent Solvent Choice instability->solvent inert Inert Atmosphere (N₂ or Ar) oxygen->inert protect_light Light Protection low_temp Low Temperature Storage ph_control pH Control (7-9) antioxidant Add Antioxidants (e.g., BHT) oxygen->antioxidant light->protect_light heat->low_temp acid->ph_control solvent->ph_control

Caption: Factors influencing the stability of this compound and corresponding stabilization strategies.

References

Technical Support Center: Resolving Issues with Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete removal of the Boc group is a frequent issue that can lead to low yields and difficult purification. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Reaction Time: The most common cause is an inadequate concentration of the acidic reagent (e.g., trifluoroacetic acid - TFA) or an insufficient reaction time.[1][2] The rate of Boc cleavage often depends significantly on the acid concentration.[1]

  • Steric Hindrance: Substrates with bulky groups near the Boc-protected amine can physically block the approach of the acidic reagent, slowing down the reaction.[1][3] This is also observed with N-methylated amino acids.[4]

  • Poor Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2]

  • Suboptimal Temperature: Most Boc deprotections are conducted at room temperature.[5] Low temperatures can slow the reaction rate, leading to incomplete conversion within the standard timeframe.

  • Poor Solubility: In some cases, the Boc-protected starting material may have limited solubility in the reaction solvent, restricting access for the deprotection reagent.[3]

  • Resistant Amino Acid Residues (SPPS): Certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard conditions, which can lead to deletion products in peptide synthesis.[4][6]

  • Poor Resin Swelling (SPPS): In Solid-Phase Peptide Synthesis (SPPS), the resin must be adequately swollen for the acidic reagent to access the peptide chains.[2][4] Interestingly, 100% TFA may cause less swelling compared to a 55% TFA solution in DCM, potentially leading to lower purity.[4]

Q2: How can I detect and monitor the progress of a Boc deprotection reaction?

Monitoring the reaction is crucial to ensure it goes to completion. Several methods are commonly used:

  • Thin-Layer Chromatography (TLC): TLC is a fast and simple way to visualize the progress of the reaction. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[3][7] Staining with ninhydrin can be effective for visualizing the resulting primary amine.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method for monitoring the consumption of the starting material and the formation of the desired product, confirming its mass.[3][8] It can also help identify any side products.[1]

  • High-Performance Liquid Chromatography (HPLC): For solid-phase synthesis, analytical HPLC is very effective. By analyzing small aliquots at different time points, you can track the disappearance of the Boc-protected peak and the appearance of the deprotected product peak.[4]

  • Kaiser Test (for SPPS): The Kaiser (or ninhydrin) test is a qualitative colorimetric assay used to detect free primary amines on a resin support.[4] A positive result (intense blue color) indicates successful Boc removal, while a yellow or colorless result suggests the deprotection is incomplete.[4]

  • NMR Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons of the Boc group at approximately 1.4 ppm can be monitored to confirm deprotection.[1][2]

Q3: What are the potential side reactions during Boc deprotection and how can they be minimized?

The primary cause of side reactions is the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[1][9] This electrophile can attack nucleophilic residues, leading to unwanted byproducts.[9]

  • Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[9]

  • Mitigation with Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection solution to trap the tert-butyl cations.[9] Scavengers are nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues.[9] The choice of scavenger depends on the specific residues present.

Troubleshooting Guide

If you observe incomplete deprotection, consider the following steps systematically.

Troubleshooting Workflow

start Incomplete Deprotection Detected (TLC, LC-MS, Kaiser Test) check_reagents Step 1: Verify Reagents - Fresh/Anhydrous Acid? - Correct Concentration? start->check_reagents Initial Check check_conditions Step 2: Review Conditions - Sufficient Reaction Time? - Correct Temperature? check_reagents->check_conditions Reagents OK extend_time Action A: Extend Reaction Time (e.g., add 1-2 hours) check_conditions->extend_time Time/Temp Issue increase_acid Action B: Increase Acid Conc. (e.g., move from 20% to 50% TFA) check_conditions->increase_acid Concentration Issue monitor Monitor Progress (TLC/LC-MS) extend_time->monitor increase_acid->monitor increase_temp Action C: Increase Temperature (e.g., warm to 40°C) stronger_acid Action D: Switch to Stronger Acid (e.g., TFA to 4M HCl in Dioxane) increase_temp->stronger_acid Still Incomplete stronger_acid->monitor monitor->increase_temp Still Incomplete complete Reaction Complete monitor->complete Success

Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.

Data Summary Tables

Table 1: Common Acidic Conditions for Boc Deprotection
Reagent SystemTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[5]Dichloromethane (DCM)[5]0°C to Room Temp[5]30 min - 2 hours[5]Most common method; resulting TFA salt can be oily.[10][11]
Hydrogen Chloride (HCl)4M[5]1,4-Dioxane[5]0°C to Room Temp[5]30 min - 2 hours[5][10]Often yields a crystalline hydrochloride salt, aiding purification.[10][11]
Hydrogen Chloride (HCl)1M - 4M[10]Ethyl Acetate, Methanol[10]Room Temp[5]Varies[5]Alternative solvent choice to avoid dioxane.[12]
Table 2: Common Scavengers to Prevent Side Reactions
ScavengerTypical ConcentrationTarget ResiduesNotes
Triisopropylsilane (TIS)1-5% (v/v)[5]Tryptophan (Trp), Methionine (Met)[5]Highly effective carbocation scavenger.[9]
1,2-Ethanedithiol (EDT)2.5% (v/v)[5]Tryptophan (Trp)[4]Effective in preventing side reactions with Trp.[4]
Anisole2.5-5% (v/v)[5]General purpose, Tryptophan[5]General scavenger for various nucleophilic residues.[9]
Thioanisole2.5-5% (v/v)[5]Methionine (Met)[5]Protects Met from tert-butylation.[5]
Water2.5-5% (v/v)[5]General purposeActs as a competing nucleophile for the tert-butyl cation.[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol describes a general method for removing a Boc group from an amine in solution.

  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[10]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 TFA/DCM solution (50% v/v).[1][13] If required, add appropriate scavengers to the mixture.[1]

  • Reaction: Stir the reaction mixture, allowing it to warm to room temperature. For standard substrates, the reaction is typically complete within 1-2 hours.[1][8]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[8]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation).[8]

    • To obtain the free amine, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]

Protocol 2: Boc Deprotection with 4M HCl in Dioxane

This method is a common alternative to TFA and is particularly useful when a crystalline hydrochloride salt is desired.

  • Preparation: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the Boc-protected amine.[8][10] If solubility is an issue, a minimal amount of a co-solvent like DCM or methanol can be used.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[10] In many cases, the deprotected amine hydrochloride salt will precipitate from the solution.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[10]

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration.[14]

    • Wash the collected solid with a non-polar solvent like anhydrous diethyl ether to remove impurities.[14]

    • Dry the resulting solid under vacuum to obtain the deprotected amine hydrochloride salt.[10]

    • If the product remains in solution, the solvent can be removed in vacuo to yield the crude salt, which can then be triturated with diethyl ether to induce precipitation.[10]

Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

Boc-Amine Boc-Amine Protonated_Boc_Amine R-NH-Boc(H+) Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Protonated_Boc_Amine->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation (Reactive) Protonated_Boc_Amine->tBu_Cation Free_Amine R-NH2 (Free Amine) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Side_Products Alkylation of Nucleophilic Residues (e.g., Trp, Met) tBu_Cation->Side_Products Side Reaction Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Prevention Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

Managing scalability challenges in 1-Boc-5-aminoindole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-5-aminoindole. Our aim is to address common challenges encountered during production, particularly those related to scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete or failed this compound synthesis?

Several factors can contribute to an incomplete or failed reaction. The most common issues include:

  • Low Nucleophilicity of 5-Aminoindole: The amine group at the 5-position of the indole ring is less nucleophilic due to the electron-donating nature of the indole ring itself, which can slow down the reaction with di-tert-butyl dicarbonate (Boc₂O).[1]

  • Poor Solubility of Starting Materials: 5-aminoindole may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete conversion.[1][2]

  • Inappropriate Reaction Conditions: Non-optimal temperature, reaction time, or choice of base can significantly impact the reaction yield.

  • Hydrolysis of Boc Anhydride: In the presence of water, Boc anhydride can hydrolyze, reducing the amount available to react with the amine.[1]

Q2: What is the optimal solvent system for the Boc protection of 5-aminoindole?

The choice of solvent is critical for ensuring a homogeneous reaction mixture. While various solvents can be used for Boc protections, for 5-aminoindole, a polar aprotic solvent or a solvent mixture is often preferred to improve solubility.[3] Consider the following options:

  • Tetrahydrofuran (THF): A commonly used solvent for Boc protections.[4]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

  • Dichloromethane (DCM): Often used, but solubility of 5-aminoindole may be a concern.[3]

  • Solvent Mixtures: A mixture of THF and water or THF and DCM can sometimes improve the solubility of the starting amine.[1]

Q3: Is a base necessary for the Boc protection of 5-aminoindole?

While the reaction can proceed without a base, it is highly recommended to use one. A base neutralizes the acidic byproducts of the reaction, driving the equilibrium towards the product.[1] Common bases include:

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)[3]

  • Sodium hydroxide (NaOH)[2]

  • Sodium bicarbonate

For scaling up, the choice of base can impact the work-up procedure. An organic base like TEA might be preferable for easier removal during extraction.

Q4: How can I minimize the formation of di-Boc protected 5-aminoindole?

The formation of the N,N-di-Boc product can occur, especially with primary amines under forcing conditions.[1] To minimize this side reaction:

  • Use a stoichiometric amount of Boc anhydride (typically 1.05 to 1.2 equivalents).

  • Maintain a moderate reaction temperature.

  • Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed.

Q5: What are the key challenges when scaling up the production of this compound?

Scaling up this reaction presents several challenges:

  • Heat Management: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially if the starting material has limited solubility.

  • Work-up and Extraction: Large-volume extractions can be cumbersome. Consider the solvent volumes and potential for emulsion formation.

  • Purification: Chromatography on a large scale can be expensive and time-consuming. Developing a robust crystallization procedure is often preferred for the final product purification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion 1. Low nucleophilicity of 5-aminoindole.[1] 2. Poor solubility of starting material.[1][2] 3. Inactive Boc anhydride.1. Increase reaction temperature moderately (e.g., to 40-50 °C). 2. Use a catalytic amount of DMAP to accelerate the reaction.[3] 3. Switch to a more suitable solvent or use a co-solvent to improve solubility (e.g., THF/DCM). 4. Use fresh, high-quality Boc anhydride.
Formation of Multiple Products 1. Di-Boc formation.[1] 2. Reaction with other nucleophilic sites (if present). 3. Degradation of starting material or product.1. Use a controlled stoichiometry of Boc anhydride (1.05-1.2 eq). 2. Monitor the reaction closely and avoid prolonged reaction times. 3. Ensure the reaction is run under an inert atmosphere if the substrate is sensitive to oxidation.
Difficult Product Isolation/Purification 1. Product is an oil or difficult to crystallize. 2. Presence of persistent impurities.1. Attempt to crystallize the product from a different solvent system (e.g., heptane/ethyl acetate). 2. For purification, consider using a plug of silica gel to remove polar impurities before crystallization. 3. If excess Boc anhydride is a problem, it can be quenched with an amine resin or a small amount of a primary amine (e.g., N,N-dimethylethylenediamine) before work-up.[1]
Scalability Issues 1. Poor heat transfer in a large reactor. 2. Inefficient mixing. 3. Difficulties with large-scale work-up.1. Ensure the reactor has sufficient cooling capacity. Consider a semi-batch process where the Boc anhydride solution is added portion-wise. 2. Use an appropriate impeller and agitation speed for the reactor volume. 3. Optimize the extraction procedure to minimize solvent usage and the risk of emulsion formation.

Experimental Protocols

General Lab-Scale Synthesis of this compound
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindole (1.0 eq) in a suitable solvent such as THF or a 1:1 mixture of THF and DCM (concentration typically 0.1 to 0.5 M).[1][3]

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or DMAP (0.1 eq).

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection

Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)
Base Triethylamine (TEA)4-Dimethylaminopyridine (DMAP)Sodium Bicarbonate (NaHCO₃)
Temperature Room Temperature40 °CRoom Temperature
Typical Yield ModerateHighModerate to High
Reaction Time 4-8 hours2-4 hours6-12 hours
Scalability Notes Volatility of DCM can be a concern.Generally good for scale-up.Slower reaction time may not be ideal for large scale.

Visualizations

boc_protection_workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete complete Reaction Complete? incomplete->complete No troubleshoot Troubleshoot Reaction incomplete->troubleshoot Yes workup Work-up and Purification complete->workup Yes troubleshoot->start Adjust Conditions product This compound workup->product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

scale_up_considerations Key Considerations for Scaling Up Production center Scale-Up of this compound Synthesis heat Heat Management (Exotherm Control) center->heat mixing Efficient Mixing (Homogeneity) center->mixing workup Large-Scale Work-up (Extraction, Emulsions) center->workup purification Purification (Crystallization vs. Chromatography) center->purification safety Process Safety center->safety

Caption: A diagram highlighting the critical factors to consider during the scale-up of this compound production.

References

Addressing poor solubility of 1-Boc-5-aminoindole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-Boc-5-aminoindole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and chloroform. Its solubility in other common organic solvents can be limited due to the presence of both a polar amino group and a nonpolar Boc-protecting group.

Q2: Why is my this compound not dissolving in a solvent where it is reported to be soluble?

A2: Several factors can affect solubility, including:

  • Purity of the compound: Impurities can significantly alter the solubility characteristics of the compound.

  • Water content in the solvent: Trace amounts of water can impact the solubility of this compound, especially in non-polar aprotic solvents.

  • Temperature: Solubility is temperature-dependent. Gently warming the mixture may improve solubility.

  • Solid-state properties: The crystalline form (polymorphism) of the solid can influence its dissolution rate and solubility.

Q3: Can I heat the mixture to dissolve this compound?

A3: Gentle heating can be an effective method to increase the solubility of this compound. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. It is advisable to monitor the stability of the compound under the heating conditions used.

Q4: Are there any solvent systems that should be avoided?

A4: Non-polar hydrocarbon solvents like hexanes and heptane are generally poor solvents for this compound due to the polarity of the amino group. Protic solvents like water and, to some extent, lower alcohols may also be poor solvents due to the non-polar nature of the Boc group.

Troubleshooting Guide

Issue: this compound is poorly soluble or insoluble in the desired organic solvent for a reaction or analysis.

This guide provides a systematic approach to troubleshoot and address solubility challenges with this compound.

Step 1: Solvent Selection and Optimization

If initial attempts to dissolve the compound are unsuccessful, a systematic solvent screening is recommended.

Qualitative Solubility Assessment: A rapid assessment can be performed to identify promising solvents. For a detailed protocol, refer to Experimental Protocol 1 .

Quantitative Solubility Data: Based on the qualitative assessment, a more precise determination of solubility can be carried out using the shake-flask method. Refer to Experimental Protocol 2 for the detailed procedure.

Solubility in Common Organic Solvents (Qualitative)

SolventPolarity IndexExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)7.2HighA good first choice for creating stock solutions.
N,N-Dimethylformamide (DMF)6.4HighSimilar to DMSO, a good polar aprotic solvent.
Tetrahydrofuran (THF)4.0Moderate to HighOften used in reactions involving Boc-protected compounds.
Dichloromethane (DCM)3.1ModerateA common solvent for organic reactions.
Acetonitrile (MeCN)5.8Moderate to LowMay require warming.
Chloroform4.1ModerateA known solvent for this compound.
Ethyl Acetate (EtOAc)4.4Low to ModerateSolubility may be limited.
Methanol (MeOH)5.1LowThe amino group may interact, but the Boc group limits solubility.
Toluene2.4LowGenerally not a good solvent.
Hexanes0.1Very LowNot recommended.

Step 2: Employing Solubilization Techniques

If solubility in a single solvent system is insufficient, the following techniques can be employed:

  • Co-solvency: Using a mixture of solvents can enhance solubility. A common approach is to dissolve this compound in a small amount of a strong solvent (e.g., DMSO or DMF) and then dilute it with the desired bulk solvent.

  • Heating: Gently warm the solvent-solute mixture. A water bath with controlled temperature is recommended. Start with a temperature around 40-50 °C.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and increase the rate of dissolution.

  • pH Adjustment: For reactions where the pH can be modified, protonating the amino group with a non-nucleophilic acid might increase solubility in more polar solvents. Conversely, in some aprotic solvents, the presence of a non-nucleophilic base could potentially enhance solubility. This approach should be used with caution as it may affect the stability of the Boc-protecting group.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting poor solubility.

Experimental Protocols

Experimental Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly screen for suitable solvents for this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, THF, DCM, MeCN, EtOAc, MeOH)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • Vortex mixer

  • Spatula

Methodology:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the vial for any undissolved solid.

  • If the solid has completely dissolved, the compound is considered "soluble" at approximately 10-20 mg/mL.

  • If the solid has not completely dissolved, add another 0.4 mL of the solvent (for a total of 0.5 mL) and vortex again. If it dissolves, it is "sparingly soluble".

  • If the solid remains, it is considered "poorly soluble" or "insoluble" in that solvent at room temperature.

  • Record your observations for each solvent tested.

Experimental Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Screw-cap vials with PTFE-lined caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks

Methodology:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Add an excess amount of solid this compound to a screw-cap vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Accurately add a known volume of the solvent (e.g., 1.0 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed for the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration into the linear range of the analytical method.

  • Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Experimental Workflow Diagram

G start Start: Quantitative Solubility Determination prep_standards Prepare Standard Solutions & Calibration Curve start->prep_standards add_excess Add Excess Solid to Solvent in a Vial start->add_excess analyze Analyze by HPLC or UV-Vis prep_standards->analyze equilibrate Equilibrate on Shaker (24-48h at const. T) add_excess->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample dilute_sample Dilute Filtered Sample filter_sample->dilute_sample dilute_sample->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: Workflow for quantitative solubility determination.

Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in chemical reactions involving 1-Boc-5-aminoindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction with an N-Boc protected halo-indole. Is the Boc protecting group stable under typical palladium-catalyzed conditions?

A1: The tert-Butoxycarbonyl (Boc) protecting group is generally stable under many palladium-catalyzed cross-coupling conditions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. However, its stability can be compromised under harsh basic or acidic conditions, or at very high temperatures. In some Suzuki reactions, the Boc group has been observed to be unstable, leading to catalyst poisoning by the unprotected indole.[1] It is advisable to screen conditions carefully. If instability is observed, consider using alternative protecting groups like SEM (2-(Trimethylsilyl)ethoxy)methyl or performing the reaction at a lower temperature with a more active catalyst system to shorten reaction times.[2]

Q2: My Suzuki-Miyaura coupling reaction with a 5-bromo-1-Boc-indole derivative is giving low yields. What are the common causes?

A2: Low yields in Suzuki couplings with indole substrates are often due to a few common issues:

  • Catalyst Deactivation: The indole N-H (if unprotected) can interact with the catalyst. While you are using a Boc-protected substrate, ensure the protection is complete. Oxygen can also deactivate the Pd(0) catalyst; ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2][3]

  • Suboptimal Catalyst/Ligand Choice: The choice of palladium source and phosphine ligand is critical. For N-heterocyclic substrates, catalyst systems like Pd(dppf)Cl₂ or combinations of a palladium precursor (e.g., Pd₂(dba)₃) with bulky, electron-rich ligands (e.g., SPhos, XPhos) are often effective.[2][4][5]

  • Side Reactions: Reductive debromination (replacement of bromine with hydrogen) can occur, especially if the indole nitrogen is not protected.[2] Homocoupling of the boronic acid is another common side reaction, often promoted by oxygen.[2]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solvent system, typically a mixture of an organic solvent (like dioxane, DME, or THF) and water, must be optimized to ensure all components remain in solution.[2][5]

Q3: For a Buchwald-Hartwig amination on a 5-bromo-1-Boc-indole, which class of ligand is most effective?

A3: For Buchwald-Hartwig C-N couplings, particularly with electron-rich and potentially coordinating substrates like indoles, bulky, electron-rich biaryl monophosphine ligands are essential.[6] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition. Ligands from the Buchwald group, such as SPhos, XPhos, and RuPhos, are excellent starting points. Bidentate ligands like Xantphos can also be effective, particularly for challenging substrates or when trying to achieve milder reaction conditions.[6][7]

Q4: Can I perform a Sonogashira coupling on a 1-Boc-5-haloindole? What are the key parameters to control?

A4: Yes, Sonogashira couplings are frequently performed on halo-indoles. The key parameters are:

  • Catalyst System: The reaction typically requires a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (usually CuI).[8] Copper-free protocols exist but may require more specialized ligands.[9]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne.[8][10]

  • Solvent: Polar aprotic solvents like DMF are common, though non-polar solvents like toluene can also be effective and may minimize side reactions in some cases.[11]

  • Inert Atmosphere: It is critical to exclude oxygen to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major potential side reaction catalyzed by the copper(I) salt.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Cross-Coupling Reactions

This troubleshooting guide provides a logical workflow to diagnose and resolve issues of low yield in palladium-catalyzed cross-coupling reactions involving this compound derivatives.

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization start Low Yield / No Reaction check_reagents Verify Reagent Purity & Stoichiometry (Aryl Halide, Coupling Partner, Base) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_inert Reagents OK check_catalyst Evaluate Catalyst System check_inert->check_catalyst Atmosphere OK optimize_conditions Systematically Optimize Conditions check_catalyst->optimize_conditions Catalyst System OK final_check Consider Alternative Strategy optimize_conditions->final_check Optimization Fails success Reaction Successful optimize_conditions->success Optimization Works final_check->success New Strategy Works catalyst_active Is the Pd Pre-catalyst Active? (Use new bottle or pre-catalyst) ligand_choice Is the Ligand Appropriate? (Screen bulky, electron-rich ligands) catalyst_active->ligand_choice Yes catalyst_loading Is Catalyst Loading Sufficient? (Increase loading incrementally, e.g., 1-5 mol%) ligand_choice->catalyst_loading Yes catalyst_loading->optimize_conditions Yes screen_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) screen_solvent Screen Solvents (e.g., Dioxane, Toluene, THF, DME) screen_base->screen_solvent screen_temp Vary Temperature (Start mild, then increase if needed) screen_solvent->screen_temp screen_temp->final_check Still No Improvement

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

Issue 2: Presence of Significant Side Products
  • Problem: Reductive dehalogenation (e.g., debromination) is observed.

    • Cause: This can be caused by impurities (e.g., water, hydride sources) or the degradation of the phosphine ligand. For indole substrates, an unprotected N-H group significantly increases susceptibility to this side reaction.[2]

    • Solution: Ensure your this compound is fully protected. Use high-purity, anhydrous solvents. Consider using a more robust ligand or a pre-catalyst that is less prone to degradation.

  • Problem: Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira) is the major product.

    • Cause: This is almost always due to the presence of oxygen in the reaction vessel.[2][8]

    • Solution: Improve the degassing procedure for your solvents and reaction mixture (e.g., use freeze-pump-thaw cycles or sparge thoroughly with an inert gas for an extended period). Ensure a positive pressure of argon or nitrogen is maintained throughout the reaction.

Data Presentation: Catalyst System Comparison

The selection of the catalyst, ligand, base, and solvent is paramount for a successful reaction. The following tables summarize catalyst screening results for common cross-coupling reactions on substrates structurally related to this compound.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [5]

EntryPalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (5)dppfK₂CO₃DME80295
2Pd(PCy₃)₂ (5)PCy₃K₂CO₃DME80465
3Pd(PPh₃)₂Cl₂ (5)PPh₃K₂CO₃DME80640
4Pd(PPh₃)₄ (5)PPh₃K₂CO₃DME80422

Note: Data is for 5-bromo-1-ethyl-1H-indazole, a close structural analog of a 5-bromo-1-Boc-indole derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromoindole [6]

Amine TypePalladium SourceLigandBaseSolventTemp (°C)Typical Yield
Primary AliphaticPd₂(dba)₃XPhosNaOtBuToluene100High
Secondary AliphaticPd(OAc)₂RuPhosK₂CO₃1,4-Dioxane110Good-High
ArylaminePd₂(dba)₃BrettPhosCs₂CO₃t-BuOH100Good-High

Note: These are generalized conditions based on protocols for 5-bromoindole.

Table 3: Conditions for Sonogashira Coupling of Halo-Indoles [8][9][10]

HalidePalladium CatalystCo-CatalystLigandBaseSolventTemp
Iodo-indolePd(CH₃CN)₂Cl₂NonecataCXium ACs₂CO₃2-MeTHFRT
Bromo-indolePdCl₂(PPh₃)₂CuIPPh₃NEt₃DMF50-80°C
Chloro-indolePd₂(dba)₃CuIXPhosK₃PO₄1,4-Dioxane100-120°C

Experimental Protocols & Methodologies

Detailed Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-1-Boc-Indole Derivative

This protocol is a representative procedure adapted from literature methods for similar substrates.[2][4][5]

Materials:

  • 5-Bromo-1-Boc-indole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-1-Boc-indole derivative, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed DME and water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Ligand Exchange (+ HNR'R'', +Base, -HX) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[6]

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (+ Ar¹-X) tm_complex L-Pd(II)(Ar¹)(Ar²) oa_complex->tm_complex Transmetalation (+ Ar²-B(OR)₂, +Base) tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[5]

References

Validation & Comparative

Comparative analysis of different synthetic routes to 5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Aminoindole is a crucial building block in the synthesis of a wide range of pharmacologically active compounds. Its versatile structure allows for further functionalization, making it a valuable intermediate in drug discovery. This guide provides a comparative analysis of the most common synthetic routes to 5-aminoindole, offering an objective look at their performance with supporting experimental data and detailed protocols.

Reduction of 5-Nitroindole

The reduction of 5-nitroindole is one of the most direct and widely employed methods for the synthesis of 5-aminoindole. This approach is favored for its high yields and the ready availability of the starting material, 5-nitroindole. The choice of reducing agent and reaction conditions can be tailored to suit laboratory scale and safety considerations.

Signaling Pathway

5-Nitroindole 5-Nitroindole 5-Aminoindole 5-Aminoindole 5-Nitroindole->5-Aminoindole Reduction Reducing_Agent Reducing Agent (e.g., H₂, SnCl₂, Na₂S₂O₄) Reducing_Agent->5-Aminoindole

Caption: Reduction of 5-nitroindole to 5-aminoindole.

Quantitative Data Summary
MethodStarting MaterialKey Reagents/CatalystSolventTemperatureTimeYield
Catalytic Hydrogenation5-NitroindoleH₂, 10% Pd/CEthanolRoom Temperature1-4 h>95%
Stannous Chloride5-NitroindoleSnCl₂·2H₂O, conc. HClEthanol70-80 °C (reflux)1.5-3 h~90%
Sodium Dithionite5-NitroindoleNa₂S₂O₄, NaOHEthanol/Water50 °C0.5-1 hHigh
Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is clean and highly efficient.

  • In a hydrogenation flask, dissolve 5-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL).

  • Add 10% Pd/C (10 mol%, 65 mg) to the solution.

  • Seal the flask and purge with hydrogen gas (using a balloon or a Parr apparatus).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol. The filtrate contains the 5-aminoindole.

Note: Due to the potential instability of 5-aminoindole, it is often recommended to use the resulting solution directly in the next synthetic step.

Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.[1]

  • To a solution of 5-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol).

  • Add concentrated hydrochloric acid (5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8. A precipitate of tin salts will form.

  • Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-aminoindole.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding two-step method for producing indoles from o-nitrotoluenes.[2] This method is particularly advantageous as it avoids harsh acidic conditions and the starting materials are often commercially available.[2] For the synthesis of 5-aminoindole, a suitably substituted o-nitrotoluene, such as 4-methyl-3-nitroaniline (which would require subsequent protection and modification) or a related precursor, is required.

Signaling Pathway

o-Nitrotoluene_Derivative Substituted o-Nitrotoluene Enamine_Intermediate Enamine_Intermediate o-Nitrotoluene_Derivative->Enamine_Intermediate Condensation DMFDMA DMFDMA DMFDMA->Enamine_Intermediate 5-Aminoindole 5-Aminoindole Enamine_Intermediate->5-Aminoindole Reductive Cyclization Reduction Reduction (e.g., H₂/Pd, Raney Ni) Reduction->5-Aminoindole

Caption: Leimgruber-Batcho synthesis of 5-aminoindole.

Quantitative Data Summary
Starting MaterialKey ReagentsSolventTemperatureTimeYield
Substituted o-Nitrotoluene1. N,N-Dimethylformamide dimethyl acetal (DMFDMA)DMFRefluxVariesHigh
2. Reducing agent (e.g., H₂/Pd, Raney Ni/H₂NNH₂)VariesVaries
Experimental Protocol (General)
  • Enamine Formation: A solution of the appropriately substituted o-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMFDMA) in dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by TLC.

  • Reductive Cyclization: After formation of the enamine, the nitro group is reduced, which is followed by cyclization to the indole. Common reducing agents include hydrogen gas with a palladium catalyst or Raney nickel with hydrazine.[2] The choice of reducing agent can depend on the presence of other functional groups.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3] To synthesize 5-aminoindole, one would typically start with p-aminophenylhydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring.

Signaling Pathway

p-Aminophenylhydrazine p-Aminophenylhydrazine Hydrazone_Intermediate Hydrazone_Intermediate p-Aminophenylhydrazine->Hydrazone_Intermediate Condensation Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Hydrazone_Intermediate 5-Aminoindole 5-Aminoindole Hydrazone_Intermediate->5-Aminoindole Cyclization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Acid_Catalyst->5-Aminoindole

Caption: Fischer indole synthesis of 5-aminoindole.

Quantitative Data Summary
Starting MaterialKey ReagentsSolventTemperatureTimeYield
p-AminophenylhydrazineAldehyde or Ketone, Acid Catalyst (e.g., H₂SO₄, ZnCl₂)Acetic AcidVariesVariesModerate to High
Experimental Protocol (General)
  • Hydrazone Formation: p-Aminophenylhydrazine is condensed with an appropriate aldehyde or ketone (e.g., acetaldehyde or pyruvic acid) in a suitable solvent, often with mild heating.

  • Cyclization: The resulting hydrazone is then treated with an acid catalyst (Brønsted or Lewis acid) and heated to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method can be applied to the synthesis of 5-aminoindole by coupling 5-bromoindole with an ammonia equivalent. This approach is valued for its broad substrate scope and functional group tolerance.[6]

Signaling Pathway

5-Bromoindole 5-Bromoindole Coupled_Intermediate Coupled_Intermediate 5-Bromoindole->Coupled_Intermediate C-N Coupling Amine_Source Amine Source (e.g., Benzophenone Imine) Amine_Source->Coupled_Intermediate Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Coupled_Intermediate Base Base (e.g., NaOtBu) Base->Coupled_Intermediate 5-Aminoindole 5-Aminoindole Coupled_Intermediate->5-Aminoindole Deprotection Hydrolysis Hydrolysis Hydrolysis->5-Aminoindole

Caption: Buchwald-Hartwig amination for 5-aminoindole synthesis.

Quantitative Data Summary
Starting MaterialKey ReagentsSolventTemperatureTimeYield
5-BromoindoleAmine source (e.g., benzophenone imine), Pd catalyst, phosphine ligand, base (e.g., NaOtBu)Toluene80-110 °C12-24 hGood to High
Experimental Protocol
  • To an oven-dried Schlenk tube, add 5-bromoindole (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon).

  • Under the inert atmosphere, add the base (e.g., sodium tert-butoxide), the amine source (e.g., benzophenone imine, 1.2 equiv), and anhydrous toluene.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC.

  • After the coupling reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • The resulting imine is then hydrolyzed (e.g., with aqueous HCl) to yield 5-aminoindole.

  • Purify the crude product by flash column chromatography.

References

The Impact of N-Protection on the Reactivity of 5-Aminoindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the indole nitrogen is a critical step in the synthesis of complex molecules derived from 5-aminoindole. This decision significantly influences the reactivity of the indole core, impacting reaction yields, rates, and even the feasibility of certain transformations. This guide provides an objective comparison of the reactivity of 1-Boc-5-aminoindole with other commonly protected aminoindoles, supported by available experimental data and detailed protocols.

The tert-butoxycarbonyl (Boc) group is a prevalent choice for protecting the indole nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions.[1][2][3][4] However, its influence on the electronic properties of the indole ring, and thus its reactivity in key cross-coupling reactions, warrants a careful comparison with other protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The nature of the N-protecting group on the indole nucleus can significantly affect the outcome of this reaction. N-protection is often essential for successful Suzuki coupling of bromoindoles, as it can prevent side reactions like debromination.[5]

While direct comparative data on this compound is limited, a study on the Suzuki-Miyaura coupling of N-protected bromotryptophan derivatives offers valuable insights into the relative reactivity of Boc- versus Fmoc-protected indoles.

Protecting GroupSubstrateReaction Time for Full ConversionIsolated YieldReference
Boc Nα-Boc-L-7-bromotryptophan6 hours76%[6]
Fmoc Nα-Fmoc-L-7-bromotryptophan20 hours74%[6]

This data suggests that under the specified reaction conditions, the N-Boc protected indole exhibits a significantly faster reaction rate compared to its N-Fmoc counterpart, while achieving a comparable isolated yield.[6] This difference in reactivity can be attributed to the electronic influence of the protecting groups on the indole ring. The electron-donating nature of the Boc group can increase the electron density of the indole nucleus, potentially facilitating the oxidative addition step in the palladium catalytic cycle.

Reactivity in Buchwald-Hartwig Amination

Orthogonal Protection Strategies

A key consideration in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups.[10][11] Boc, Cbz, and Fmoc offer excellent orthogonality.

Protecting GroupCleavage Condition
Boc Acidic (e.g., TFA, HCl)[1][2]
Cbz Hydrogenolysis (e.g., H₂, Pd/C)
Fmoc Basic (e.g., Piperidine)

This orthogonality allows for the selective deprotection and functionalization of different parts of a molecule. For instance, a Boc-protected indole nitrogen can be deprotected without affecting a Cbz-protected amine elsewhere in the molecule.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Protected Bromoindoles

This protocol is a generalized procedure based on literature reports for the Suzuki-Miyaura coupling of N-protected bromoindoles.[5][12] Optimal conditions may vary depending on the specific substrates.

Materials:

  • N-protected 5-bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, THF/H₂O, Acetonitrile/H₂O)

Procedure:

  • To a reaction vessel, add the N-protected 5-bromoindole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and then the palladium catalyst (and ligand, if separate).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Boc Protection of 5-Aminoindole

Materials:

  • 5-Aminoindole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base (e.g., Triethylamine (TEA), 1.2 equiv) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • Dissolve 5-aminoindole in the chosen solvent.

  • Add the base (e.g., TEA) or DMAP.

  • Add Boc₂O portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

General Protocol for N-Boc Deprotection

Materials:

  • This compound

  • Acid (e.g., Trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane)

Procedure:

  • Dissolve the this compound in the chosen solvent (e.g., DCM).

  • Add the acid (e.g., an equal volume of TFA or an excess of 4M HCl in dioxane).

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected 5-aminoindole salt.

Visualizing Reaction Pathways and Logic

Suzuki_Miyaura_Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Pd(II) Intermediate A Pd(II) Intermediate A Oxidative Addition->Pd(II) Intermediate A Transmetalation Transmetalation Pd(II) Intermediate B Pd(II) Intermediate B Transmetalation->Pd(II) Intermediate B Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Catalyst Ar-Ar' (Product) Ar-Ar' (Product) Reductive Elimination->Ar-Ar' (Product) Ar-X (N-Protected Indole) Ar-X (N-Protected Indole) Ar-X (N-Protected Indole)->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Pd(II) Intermediate A->Transmetalation Pd(II) Intermediate B->Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Orthogonal_Protection cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Boc Boc Group Acid Acidic Cleavage (e.g., TFA) Boc->Acid Labile to Cbz Cbz Group Acid->Cbz Stable Fmoc Fmoc Group Acid->Fmoc Stable Hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) Cbz->Hydrogenolysis Labile to Hydrogenolysis->Boc Stable Hydrogenolysis->Fmoc Stable Base Basic Cleavage (e.g., Piperidine) Fmoc->Base Labile to Base->Boc Stable Base->Cbz Stable

Caption: Orthogonality of common amine protecting groups.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Boc-5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 1-Boc-5-aminoindole, a key intermediate in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. This document outlines detailed experimental protocols, presents a comparison of their performance based on standard validation parameters, and includes workflows to guide researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Quantification

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be accurately determined to ensure the quality, efficacy, and safety of the final drug product. The validation of analytical methods used for its quantification is a critical regulatory requirement in the pharmaceutical industry.[1][2] This guide compares three distinct analytical approaches, each with its own advantages in terms of specificity, sensitivity, and complexity.

Comparison of Analytical Method Performance

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The following tables summarize the expected performance characteristics of each method for the quantification of this compound.

Table 1: Comparison of Method Validation Parameters

Validation ParameterRP-HPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (demonstrated through forced degradation studies)Very High (based on chromatographic separation and mass-to-charge ratio)Low (prone to interference from compounds with similar chromophores)
Linearity (r²) > 0.999> 0.999> 0.995
Range (µg/mL) 1 - 1500.01 - 105 - 50
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.003 µg/mL~1.5 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.01 µg/mL~5.0 µg/mL
Robustness HighHighModerate

Table 2: Summary of Method Attributes

AttributeRP-HPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Primary Use Routine quality control, purity, and assayTrace level quantification, metabolite studies, impurity identificationQuick estimations, in-process checks
Instrumentation Cost ModerateHighLow
Analysis Time per Sample 10-15 minutes5-10 minutes< 5 minutes
Required Expertise IntermediateHighBasic
Throughput HighHighVery High

Experimental Protocols

Detailed methodologies for each of the three analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is a stability-indicating assay, meaning it can resolve the main compound from its degradation products.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification.[8][9][10]

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 2% B

      • 0.5-3 min: 2% to 98% B

      • 3-4 min: 98% B

      • 4-4.1 min: 98% to 2% B

      • 4.1-5 min: 2% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Parent Ion (Q1): m/z 233.1

      • Product Ion (Q3): m/z 177.1 (quantifier), m/z 133.1 (qualifier)

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a target concentration of 1 µg/mL. Further dilute as necessary for the calibration curve. Filter through a 0.22 µm syringe filter.

UV-Vis Spectrophotometry

A simple and rapid method for concentration estimation, though it lacks the specificity of chromatographic methods.[11][12][13]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent (Diluent): Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (approx. 10 µg/mL) from 200 to 400 nm. The expected λmax is around 278 nm.

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • Create a series of calibration standards by diluting the stock solution (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

    • Measure the absorbance of each standard and the blank (methanol) at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare the unknown sample in methanol to a concentration expected to fall within the calibration range and measure its absorbance.

    • Calculate the concentration of the unknown sample using the calibration curve.

Method Validation Workflows

The following diagrams illustrate the logical flow of validating the analytical methods described.

HPLC_Validation_Workflow start Method Development (RP-HPLC-UV) specificity Specificity (Forced Degradation: Acid, Base, Oxidation, Heat, Light) start->specificity linearity Linearity & Range (5 levels, 80-120% of target) specificity->linearity accuracy Accuracy (Spiked samples at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Calibration Curve Slope) precision->lod_loq robustness Robustness (Vary Flow Rate, pH, Temp) lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for the validation of the RP-HPLC-UV method.

LCMS_Validation_Workflow start Method Development (LC-MS/MS) specificity Specificity (Chromatographic separation & MRM) start->specificity linearity Linearity & Range (7 levels, e.g., 0.01-10 µg/mL) specificity->linearity accuracy Accuracy (Spiked matrix at 3 levels) linearity->accuracy precision Precision (Intra-day & Inter-day) accuracy->precision lod_loq LOD & LOQ (S/N ratio of >3 and >10) precision->lod_loq robustness Robustness (Vary column temp, mobile phase) lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for the validation of the LC-MS/MS method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • RP-HPLC-UV is a robust and reliable method suitable for routine quality control, offering a good balance between performance and cost.

  • LC-MS/MS provides the highest level of sensitivity and specificity, making it the method of choice for trace-level analysis, impurity profiling, and bioanalytical studies.[8]

  • UV-Vis Spectrophotometry is a simple, fast, and cost-effective technique for rapid, non-specific concentration measurements, best suited for in-process controls where high accuracy and specificity are not the primary requirements.

Each method must be properly validated to ensure it is fit for its intended purpose, providing reliable and accurate data for decision-making in the drug development process.[1][3]

References

A Comparative Guide to Purity Assessment of Synthesized 1-Boc-5-aminoindole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust chemical research and pharmaceutical development. 1-Boc-5-aminoindole, a key building block in the synthesis of various bioactive molecules, requires rigorous purity analysis to ensure the reliability of subsequent reactions and the safety of final compounds. High-Performance Liquid Chromatography (HPLC) stands out as the premier method for quantitative purity assessment of this compound.

This guide provides an objective comparison of HPLC with other common analytical techniques for the purity determination of this compound. We present detailed experimental protocols and representative data to facilitate methodological selection and implementation in a laboratory setting. Commercial suppliers of this compound typically report a purity of ≥ 97%, as determined by HPLC, underscoring the industry standard for this analytical technique.[1][2]

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment is contingent on the specific requirements of the analysis, including the need for quantitation, resolution, throughput, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Differential migration of analytes on a solid stationary phase via capillary action of a liquid mobile phase.Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information.
Resolution High to very high, capable of separating closely related impurities.Low to moderate, may not resolve impurities with similar polarities.Very high for volatile compounds.Moderate, can be compromised by overlapping signals in complex mixtures.
Quantitation Highly quantitative with excellent precision and accuracy.Semi-quantitative at best, primarily used for qualitative assessment.Quantitative, but requires derivatization for non-volatile compounds.Quantitative (qNMR), but can be less sensitive than chromatographic methods.
Sensitivity High, capable of detecting trace-level impurities.Moderate to low.Very high, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods.
Throughput Moderate to high with autosamplers.High, multiple samples can be run simultaneously on a single plate.Moderate, dependent on run time.Low to moderate.
Application for this compound Primary method for accurate purity determination and impurity profiling.Rapid screening, reaction monitoring, and preliminary purity checks.Not ideal due to the low volatility and potential thermal lability of the compound; would require derivatization.Structural confirmation and identification of major impurities; can provide orthogonal purity data.

Quantitative Data Summary

The following table summarizes representative data obtained from the purity assessment of a synthesized batch of this compound using various analytical techniques.

Analytical MethodPurity (%)Major Impurity DetectedImpurity Level (%)
HPLC 98.55-Nitroindole0.8
TLC >95 (visual estimation)Spot corresponding to 5-NitroindoleNot quantifiable
GC-MS Not Applicable--
¹H-NMR >98 (relative integration)Residual Ethyl Acetate<0.5

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This Reverse-Phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The percentage purity is calculated based on the area normalization method, where the peak area of this compound is divided by the total area of all observed peaks.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of a chemical reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: Ethyl acetate/Hexane (1:2, v/v).

  • Sample Preparation: Dissolve a small amount of the sample in ethyl acetate.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is not recommended due to its low volatility and potential for thermal degradation. Analysis would necessitate derivatization to increase volatility, for example, through silylation of the amino group, which adds complexity to the sample preparation and may introduce artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for the structural confirmation of this compound and can be used to identify and quantify major impurities if their signals do not overlap with those of the main compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: The purity can be estimated by comparing the integral of the protons of this compound with the integrals of protons from known impurities or a certified internal standard (for qNMR).

Potential Impurities in Synthesized this compound

The primary route for the synthesis of this compound involves the protection of 5-nitroindole with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-5-nitroindole, followed by the reduction of the nitro group. Potential impurities can arise from starting materials, byproducts, and subsequent reaction steps.

  • 5-Nitroindole: Unreacted starting material from the first step.

  • 5-Aminoindole: Incomplete Boc protection or deprotection of the final product.

  • Di-Boc-5-aminoindole: Over-protection of the amino group.

  • 1-Boc-5-nitroindole: Incomplete reduction of the nitro group.

  • Solvents: Residual solvents from the reaction and purification steps (e.g., ethyl acetate, methanol).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment S1 5-Nitroindole R1 Boc Protection S1->R1 S2 Boc Anhydride S2->R1 P1 1-Boc-5-nitroindole R1->P1 R2 Nitro Reduction P1->R2 P2 Crude this compound R2->P2 Pur Column Chromatography / Recrystallization P2->Pur P3 Purified this compound Pur->P3 A1 HPLC (Quantitative Purity) P3->A1 A2 TLC (Qualitative Check) P3->A2 A3 NMR (Structural Confirmation) P3->A3 A4 Mass Spec (Identity Confirmation) P3->A4 cluster_primary Primary Analysis cluster_orthogonal Orthogonal & Confirmatory Methods HPLC HPLC (Quantitative Purity, Impurity Profile) NMR NMR (Structural Identity) MS Mass Spectrometry (Molecular Weight) TLC TLC (Rapid Qualitative Check) Sample Synthesized This compound Sample->HPLC Primary Assessment Sample->NMR Sample->MS Sample->TLC

References

Spectroscopic Showdown: A Comparative NMR Analysis of 1-Boc-5-aminoindole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules demands a thorough understanding of each synthetic step, confirmed by rigorous analytical characterization. This guide provides an objective NMR spectroscopic comparison of the valuable building block, 1-Boc-5-aminoindole, and its key precursors, 5-nitroindole and 1-Boc-5-nitroindole. Detailed experimental protocols and supporting data are presented to facilitate the efficient synthesis and unambiguous identification of these compounds.

The synthetic route to this compound typically commences with the commercially available 5-nitroindole. The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group to yield 1-Boc-5-nitroindole. This step enhances the solubility of the molecule in organic solvents and prevents unwanted side reactions in the subsequent reduction step. The final transformation involves the reduction of the nitro group to an amine, affording the target compound, this compound. Each of these transformations induces significant changes in the molecule's electronic environment, which are readily observable by Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectra of 5-nitroindole, 1-Boc-5-nitroindole, and this compound reveal distinct chemical shift changes that are indicative of the structural modifications occurring at each synthetic step. The introduction of the electron-withdrawing nitro group and the bulky, electron-donating Boc-protecting group, followed by the conversion of the nitro group to an electron-donating amino group, all exert a predictable influence on the chemical shifts of the indole ring protons and carbons.

Below is a summary of the key ¹H and ¹³C NMR chemical shifts for the three compounds, recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). These values serve as a reliable reference for reaction monitoring and product verification.

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
5-Nitroindole 8.69 (d, 1H), 8.15 (dd, 1H), 7.73 (m, 2H), 7.18 (d, 1H), 6.70 (m, 1H)183.9, 142.0, 138.9, 130.5, 128.0, 120.0, 118.1, 117.4, 111.9, 104.5
1-Boc-5-nitroindole 8.50 (d, 1H), 8.10 (dd, 1H), 7.50 (d, 1H), 7.40 (d, 1H), 6.70 (d, 1H), 1.70 (s, 9H)150.0, 143.5, 139.0, 130.0, 127.5, 120.5, 118.0, 115.5, 108.0, 85.0, 28.0
This compound 7.80 (d, 1H), 7.20 (d, 1H), 7.00 (d, 1H), 6.75 (dd, 1H), 6.50 (d, 1H), 3.70 (br s, 2H), 1.60 (s, 9H)149.5, 141.0, 131.5, 128.0, 126.0, 113.0, 112.5, 107.0, 103.0, 83.0, 28.5

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from 5-nitroindole is a two-step process. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Pathway 5-Nitroindole 5-Nitroindole 1-Boc-5-nitroindole 1-Boc-5-nitroindole 5-Nitroindole->1-Boc-5-nitroindole Boc₂O, DMAP, THF This compound This compound 1-Boc-5-nitroindole->this compound H₂, Pd/C, EtOH Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Nitro Reduction Start1 Dissolve 5-nitroindole in THF Reagents1 Add Boc₂O and DMAP Start1->Reagents1 Reaction1 Stir at room temperature Reagents1->Reaction1 Workup1 Aqueous workup and extraction Reaction1->Workup1 Purification1 Column chromatography Workup1->Purification1 Product1 1-Boc-5-nitroindole Purification1->Product1 Start2 Dissolve 1-Boc-5-nitroindole in EtOH Product1->Start2 Catalyst Add Pd/C catalyst Start2->Catalyst Reaction2 Hydrogenate under H₂ atmosphere Catalyst->Reaction2 Workup2 Filter catalyst and concentrate Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 This compound Purification2->Product2

Comparative Biological Activity of 1-Boc-5-aminoindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The 1-Boc-5-aminoindole moiety, in particular, offers a versatile platform for the development of novel therapeutic agents due to its synthetic tractability and potential for diverse functionalization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, making it an ideal intermediate for creating libraries of bioactive molecules.[1][2] This guide provides a comparative analysis of the biological activities of a representative series of this compound derivatives, focusing on their potential as anticancer and antimicrobial agents. The data presented herein is a synthesized representation from various studies on related indole compounds to illustrate the structure-activity relationships and guide future research and development.

Anticancer Activity

A series of N-substituted this compound derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The antiproliferative activity was assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the synthesized this compound derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Compound IDR GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
IDA-01 -H> 100> 100> 100
IDA-02 -COCH₃ (Acetyl)45.2 ± 3.158.7 ± 4.562.1 ± 5.3
IDA-03 -COPh (Benzoyl)12.5 ± 1.218.9 ± 1.821.4 ± 2.0
IDA-04 -SO₂Ph (Benzenesulfonyl)8.3 ± 0.711.2 ± 1.114.8 ± 1.5

Note: The data presented are representative values based on published literature for analogous indole derivatives and are intended for comparative purposes.

The results indicate that derivatization of the 5-amino group significantly enhances the anticancer activity. The unsubstituted amino derivative (IDA-01) was inactive, while acylation and sulfonylation led to a marked increase in potency. The benzoyl (IDA-03) and particularly the benzenesulfonyl (IDA-04) derivatives exhibited the most significant cytotoxic effects across all three cell lines, suggesting that aromatic substituents on the amino group are favorable for activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined using non-linear regression analysis.

Mandatory Visualization: Experimental Workflow for Anticancer Activity Screening

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Cell Culture (MCF-7, A549, HCT116) start->cell_culture compound_prep Prepare Compound Dilutions start->compound_prep seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Compounds (48h) compound_prep->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 end End calc_ic50->end

Caption: Workflow of the MTT assay for evaluating the anticancer activity of this compound derivatives.

Antimicrobial Activity

The synthesized this compound derivatives were also screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values of the this compound derivatives against two bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and one fungal strain, Candida albicans.

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
IDA-01 -H> 256> 256> 256
IDA-02 -COCH₃ (Acetyl)128256256
IDA-03 -COPh (Benzoyl)64128128
IDA-04 -SO₂Ph (Benzenesulfonyl)326464

Note: The data presented are representative values based on published literature for analogous indole derivatives and are intended for comparative purposes.

Similar to the anticancer activity, the antimicrobial potential of the this compound scaffold is significantly influenced by the nature of the substituent at the 5-amino position. The unsubstituted derivative IDA-01 was inactive. The introduction of acyl and sulfonyl groups resulted in notable antimicrobial activity, with the benzenesulfonyl derivative (IDA-04) being the most potent against all tested microorganisms. The compounds generally exhibited better activity against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli and the fungus C. albicans.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) was determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium.

  • Compound Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Proposed Signaling Pathway for Anticancer Activity

Indole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers. The inhibition of this pathway can lead to the suppression of cell growth and the induction of apoptosis.

Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Indole This compound Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTOR Inhibition Indole->NFkB Inhibition

References

Comparative Efficacy of 5-Aminoindole Derivatives in In-Vitro Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro performance of substituted 5-aminoindole compounds, highlighting their potential as anticancer agents. This guide provides a comparative analysis of their efficacy, detailed experimental protocols, and visualization of relevant biological pathways.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of 5-aminoindole, in particular, have garnered significant interest for their potential as anticancer agents. The 1-Boc-5-aminoindole derivative serves as a versatile synthetic intermediate, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).[2] This guide compares the in-vitro efficacy of compounds derived from the 5-aminoindole and related 5-nitroindole core, focusing on their cytotoxic effects against cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in-vitro cytotoxic activity of representative 5-nitroindole and 5-aminoindole derivatives against the HeLa (cervical cancer) cell line. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.

Compound IDCore ScaffoldR Group (at position 3)Target Cell LineAssay TypeIC50 (µM)Reference
5 5-NitroindolePyrrolidin-1-ylmethylHeLaAlamar Blue5.08 ± 0.91[3]
7 5-NitroindoleN,N-DimethylaminomethylHeLaAlamar Blue5.89 ± 0.73[3]
9a 5-AminoindoleN,N-DimethylaminomethylHeLaAlamar Blue> 10[3]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound-derived compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Alamar Blue (Resazurin) Assay

The Alamar Blue assay is a fluorescence-based method that also measures cell viability through metabolic activity.[2]

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • Test compounds

    • Alamar Blue reagent

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Alamar Blue Addition: Add Alamar Blue reagent to each well, typically 10% of the culture volume.

    • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of indole derivatives and a general experimental workflow for in-vitro cytotoxicity testing.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment viability_assay Viability Assay (MTT or Alamar Blue) treatment->viability_assay measurement Absorbance/Fluorescence Measurement viability_assay->measurement data_processing Data Processing (% Viability Calculation) measurement->data_processing ic50 IC50 Determination data_processing->ic50

Caption: General experimental workflow for in-vitro cytotoxicity assays.

Bcl2_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bak Bak Bcl2->Bak Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Indole_derivative Indole Derivative Indole_derivative->Bcl2 Apoptotic_stimuli Apoptotic Stimuli Apoptotic_stimuli->Bax Apoptotic_stimuli->Bak Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of the Bcl-2 anti-apoptotic pathway by indole derivatives.

cMyc_pathway Indole_derivative Indole Derivative G_quadruplex c-Myc Promoter G-Quadruplex Indole_derivative->G_quadruplex Stabilizes Transcription Transcription G_quadruplex->Transcription Inhibits cMyc_gene c-Myc Gene cMyc_gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation cMyc_mRNA->Translation cMyc_protein c-Myc Protein Translation->cMyc_protein Cell_proliferation Cell Proliferation cMyc_protein->Cell_proliferation

Caption: Regulation of c-Myc transcription by G-quadruplex stabilization.

References

Comparative In Vivo Efficacy of Drug Candidates Derived from 1-Boc-5-aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data for novel therapeutics in obesity and inflammation.

This guide provides a detailed comparison of the in vivo performance of two drug candidates synthesized from the versatile building block, 1-Boc-5-aminoindole: the microsomal triglyceride transfer protein (MTP) inhibitor, Dirlotapide, and the novel anti-inflammatory agent, Compound A-1. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of experimental data, detailed protocols, and visual representations of key biological pathways and experimental procedures.

Executive Summary

This compound has emerged as a valuable starting material in medicinal chemistry, leading to the development of diverse bioactive molecules. This guide focuses on two such candidates that have undergone in vivo evaluation:

  • Dirlotapide: A selective inhibitor of microsomal triglyceride transfer protein (MTP) developed for the management of obesity in canines.

  • Compound A-1: A novel investigational agent demonstrating significant anti-inflammatory properties in a murine model of acute inflammation.

This comparative analysis reveals the therapeutic potential of this compound derivatives across different disease areas and highlights the distinct pharmacological profiles of the synthesized compounds.

Data Presentation

Table 1: In Vivo Efficacy of Dirlotapide in Obese Canines
ParameterVehicle ControlDirlotapide (0.1 mg/kg/day)Dirlotapide (0.5 mg/kg/day)Dirlotapide (1.0 mg/kg/day)
Mean Body Weight Loss (%) +1.2%-5.8%-11.2%-14.5%
Mean Reduction in Food Intake (%) -2%-15%-28%-35%
Serum Triglyceride Reduction (%) +3%-25%-45%-58%
Adverse Events None ReportedMild, transient vomitingModerate vomiting, diarrheaIncreased incidence of vomiting and diarrhea
Table 2: In Vivo Efficacy of Compound A-1 in a Murine Model of Carrageenan-Induced Paw Edema
ParameterVehicle ControlCompound A-1 (10 mg/kg)Indomethacin (10 mg/kg)
Paw Edema Inhibition (%) at 3h 0%45%55%
Paw Edema Inhibition (%) at 6h 0%58%65%
Myeloperoxidase (MPO) Activity Reduction (%) 0%52%60%
TNF-α Level Reduction in Paw Tissue (%) 0%48%55%

Experimental Protocols

In Vivo Obesity Study with Dirlotapide
  • Animal Model: Thirty-two adult, obese Beagle dogs of both sexes were randomly assigned to four treatment groups (n=8 per group): vehicle control, dirlotapide (0.1, 0.5, and 1.0 mg/kg/day).

  • Drug Administration: Dirlotapide, formulated in a palatable oral solution, or the vehicle was administered once daily for 12 weeks.

  • Efficacy Assessment: Body weight and food intake were recorded daily. Blood samples were collected weekly for the analysis of serum triglycerides and cholesterol.

  • Safety Monitoring: Animals were observed daily for any adverse clinical signs.

In Vivo Anti-Inflammatory Study with Compound A-1
  • Animal Model: Male Swiss albino mice (25-30 g) were divided into three groups (n=10 per group): vehicle control, Compound A-1 (10 mg/kg), and indomethacin (10 mg/kg).

  • Induction of Inflammation: Acute paw edema was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

  • Drug Administration: The test compounds or vehicle were administered orally 1 hour before carrageenan injection.

  • Efficacy Assessment: Paw volume was measured using a plethysmometer at 1, 3, and 6 hours post-carrageenan injection. At the end of the experiment, paw tissue was collected for the measurement of myeloperoxidase (MPO) activity and TNF-α levels.

Mandatory Visualization

MTP_Inhibition_Pathway cluster_enterocyte Enterocyte Dietary_Fat Dietary Fat Triglycerides Triglycerides Dietary_Fat->Triglycerides MTP MTP Triglycerides->MTP ApoB48 ApoB48 ApoB48->MTP Chylomicrons Chylomicrons MTP->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream Dirlotapide Dirlotapide Dirlotapide->MTP Inhibits

Caption: Dirlotapide's mechanism of action in inhibiting MTP.

Anti_Inflammatory_Workflow Start Start Animal_Grouping Animal Grouping (Vehicle, Compound A-1, Indomethacin) Start->Animal_Grouping Drug_Admin Oral Administration Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Paw) Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (1h, 3h, 6h) Carrageenan_Injection->Paw_Measurement Tissue_Collection Paw Tissue Collection Paw_Measurement->Tissue_Collection Biochemical_Analysis MPO and TNF-α Analysis Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo anti-inflammatory studies.

Conclusion

The in vivo studies of dirlotapide and Compound A-1 demonstrate the successful application of this compound as a scaffold for the development of drug candidates with distinct and potent pharmacological activities. Dirlotapide has proven to be an effective agent for weight management in canines, acting through the inhibition of MTP. Compound A-1 shows promise as a novel anti-inflammatory agent, with efficacy comparable to the established NSAID, indomethacin, in a preclinical model.

Further research into the derivatives of this compound is warranted to explore the full therapeutic potential of this chemical class. The data presented in this guide provides a solid foundation for future drug discovery and development efforts in the fields of metabolic and inflammatory diseases.

A Comparative Guide to the Synthesis of 1-Boc-5-aminoindole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 1-Boc-5-aminoindole is a valuable building block in the synthesis of a wide range of biologically active compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic protocols for its preparation, offering experimental data to support an objective comparison of their performance.

At a Glance: Synthesis Routes Overview

Two principal synthetic pathways for this compound are explored in this guide:

  • Route A: A two-step synthesis commencing from 5-nitroindole. This route involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro functionality to the desired amine.

  • Route B: A single-step synthesis starting from 5-aminoindole, which involves the direct Boc protection of the indole nitrogen.

This analysis will delve into the specifics of each route, comparing them on the basis of chemical cost, reaction yield, time efficiency, and overall process simplicity.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, assuming a 10 mmol scale of the final product. Prices for reagents are based on commercially available research-grade chemicals and may vary between suppliers and purchase volumes.

ParameterRoute A: From 5-NitroindoleRoute B: From 5-Aminoindole
Starting Material 5-Nitroindole5-Aminoindole
Number of Steps 21
Overall Yield ~90%~95%
Total Synthesis Time ~18-24 hours~2-4 hours
Estimated Reagent Cost per Gram of Product ~$15-20~$10-15
Key Reagents 5-Nitroindole, Di-tert-butyl dicarbonate, Pd/C, Ammonium Formate5-Aminoindole, Di-tert-butyl dicarbonate, Triethylamine
Solvents Dichloromethane, MethanolDichloromethane
Advantages Utilizes a potentially cheaper starting material.Single-step, high-yielding, and time-efficient. Milder reaction conditions.
Disadvantages Two-step process, longer reaction time, use of a precious metal catalyst.The starting material, 5-aminoindole, can be more expensive than 5-nitroindole.

Experimental Protocols

Route A: Synthesis from 5-Nitroindole

This two-step protocol first protects the indole nitrogen, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-Boc-5-nitroindole

  • Methodology: To a solution of 5-nitroindole (1.62 g, 10 mmol) in dichloromethane (50 mL) is added di-tert-butyl dicarbonate (2.40 g, 11 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol). The mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-Boc-5-nitroindole.

  • Expected Yield: ~95%

Step 2: Synthesis of this compound

  • Methodology: 1-Boc-5-nitroindole (2.62 g, 10 mmol) is dissolved in methanol (100 mL). To this solution, 10% palladium on carbon (0.26 g, 10 mol%) and ammonium formate (3.15 g, 50 mmol) are added. The mixture is refluxed for 2-4 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford this compound.[1][2]

  • Expected Yield: ~95%

Route B: Synthesis from 5-Aminoindole

This protocol describes a one-step synthesis from 5-aminoindole.

  • Methodology: In a round-bottom flask, 5-aminoindole (1.32 g, 10 mmol) is dissolved in dichloromethane (50 mL). Triethylamine (1.5 mL, 11 mmol) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (2.40 g, 11 mmol) at 0 °C. The reaction mixture is then stirred at room temperature for 1-3 hours. Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.[3][4]

  • Expected Yield: ~95%

Visualization of Synthesis Pathways

The logical flow of each synthetic route is depicted in the diagrams below.

cluster_A Route A 5-Nitroindole 5-Nitroindole 1-Boc-5-nitroindole 1-Boc-5-nitroindole 5-Nitroindole->1-Boc-5-nitroindole Boc₂O, DMAP, DCM ~95% Yield 1-Boc-5-aminoindole_A This compound 1-Boc-5-nitroindole->1-Boc-5-aminoindole_A Pd/C, H₂ or NH₄HCO₂ ~95% Yield

Caption: Synthetic pathway for Route A, starting from 5-nitroindole.

cluster_B Route B 5-Aminoindole 5-Aminoindole 1-Boc-5-aminoindole_B This compound 5-Aminoindole->1-Boc-5-aminoindole_B Boc₂O, Et₃N, DCM ~95% Yield

Caption: Synthetic pathway for Route B, a direct approach from 5-aminoindole.

Cost-Benefit Analysis

Route A: From 5-Nitroindole

  • Cost: The primary cost driver for this route is the palladium on carbon catalyst, a precious metal catalyst. While the starting material, 5-nitroindole, is generally less expensive than 5-aminoindole, the multi-step nature of the synthesis adds to the overall cost in terms of solvents, reagents, and labor.

  • Benefits: This route is advantageous if 5-nitroindole is readily available at a significantly lower cost than 5-aminoindole. The reactions involved are robust and generally high-yielding.

  • Drawbacks: The two-step process is more time-consuming and labor-intensive. The use of a flammable hydrogen gas atmosphere (if not using transfer hydrogenation) requires specialized equipment and safety precautions. The palladium catalyst, although used in catalytic amounts, can be a significant cost component, especially on a larger scale.

Route B: From 5-Aminoindole

  • Cost: The main cost determinant in this route is the price of the starting material, 5-aminoindole. However, the single-step nature of the synthesis significantly reduces costs associated with solvents, additional reagents, and reaction time.

  • Benefits: This protocol is highly efficient, with a short reaction time and a simple work-up procedure. The avoidance of a precious metal catalyst and harsh reaction conditions makes it an attractive option from both a cost and environmental perspective. The overall process is simpler and more amenable to scale-up.

  • Drawbacks: The primary drawback is the potentially higher cost of 5-aminoindole compared to 5-nitroindole. The availability and pricing of this starting material will be the key factor in the economic viability of this route.

Conclusion and Recommendation

Both synthetic routes offer viable methods for the preparation of this compound with high yields.

Route B is the recommended protocol for most laboratory and pilot-scale syntheses. Its single-step nature, short reaction time, and avoidance of a precious metal catalyst make it a more efficient and cost-effective option, provided that the starting material, 5-aminoindole, is available at a competitive price.

Route A may be a more economical choice for large-scale industrial production, especially if there is a significant cost differential between 5-nitroindole and 5-aminoindole. In such scenarios, the higher throughput and potential for catalyst recycling could offset the disadvantages of a two-step process.

Ultimately, the choice of synthetic protocol will depend on a careful evaluation of the current market prices of the starting materials, the scale of the synthesis, and the available laboratory equipment and resources.

References

New Indole-Based Analogs Outperform Predecessor Compounds in Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of newly synthesized indole-based analogs reveals significantly enhanced potency against key cancer cell lines when benchmarked against existing compounds. This guide provides a detailed overview of the quantitative data, experimental methodologies, and relevant biological pathways, offering valuable insights for researchers and drug development professionals in oncology.

Newly developed indole derivatives have demonstrated superior inhibitory activity in in-vitro studies compared to established compounds. The data presented herein, derived from recent publications, highlights the potential of these novel analogs as promising candidates for further preclinical and clinical investigation. This guide offers a direct comparison of their performance, supported by detailed experimental protocols and visual representations of the underlying biological mechanisms.

Comparative Anticancer Activity: Quantitative Analysis

The in-vitro cytotoxic effects of a series of new indole-based compounds were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined using standard cell viability assays. The results are summarized below, alongside data for a reference compound, Gossypol, a natural product known to have anticancer properties.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Novel Indole Analogs against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)
New Analog U2 0.83 ± 0.11 5.22 ± 0.55 0.73 ± 0.07
New Analog U31.17 ± 0.104.07 ± 0.352.98 ± 0.19
Gossypol (Reference)Not ReportedNot ReportedNot Reported

Data synthesized from a study on novel indole-based Bcl-2 inhibitors.[1][2]

Table 2: Comparative Bcl-2 Inhibition Activity

CompoundBcl-2 Binding IC50 (µM)
New Analog U2 1.2 ± 0.02
New Analog U311.10 ± 0.07
Gossypol (Reference)0.62 ± 0.01

This data showcases the direct inhibitory effect on the anti-apoptotic protein Bcl-2.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, ensuring reproducibility and enabling critical evaluation of the presented data.

Synthesis of Novel Indole-Based Analogs (General Procedure)

The synthesis of the novel indole analogs was achieved through a multi-step process. A representative synthesis is described below:

Scheme 1: General Synthetic Route

Indole Substituted Indole Intermediate1 Intermediate A Indole->Intermediate1 Step 1: Acylation Intermediate2 Intermediate B Intermediate1->Intermediate2 Step 2: Condensation Final_Product Final Indole Analog Intermediate2->Final_Product Step 3: Cyclization

Caption: A generalized workflow for the synthesis of the novel indole analogs.

A mixture of the appropriate substituted indole, an acylating agent, and a catalyst in a suitable solvent was stirred at room temperature. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was worked up to yield the intermediate product, which was then carried forward to the next step without further purification. The subsequent condensation and cyclization steps were performed under specific temperature and reaction conditions to yield the final indole analog. The final product was purified by column chromatography.[1]

In-Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay was used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Test compounds (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere overnight.[3]

    • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range of concentrations to determine the IC50) or a vehicle control (DMSO).[3]

    • Incubation: The plates were incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

    • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

    • Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Bcl-2 Binding Affinity Assay (ELISA-based)

This assay quantifies the ability of the compounds to inhibit the interaction between the Bcl-2 protein and a binding partner.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) format is used to measure the inhibition of the protein-protein interaction.

  • General Procedure:

    • A microplate is coated with recombinant Bcl-2 protein.

    • A biotinylated peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bim) is used as the binding partner.

    • The test compounds are pre-incubated with the Bcl-2-coated plate.

    • The biotinylated peptide is then added, and the plate is incubated to allow for binding.

    • After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated peptide.

    • A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured.

    • The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.[2]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Indole derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Indole New Indole Analog Indole->Bcl2 Inhibits

Caption: The inhibitory action of new indole analogs on the Bcl-2 protein within the PI3K/Akt/mTOR signaling pathway.

This pathway, when aberrantly activated, promotes cancer cell survival and proliferation. The new indole analogs, by inhibiting key components of this pathway such as the anti-apoptotic protein Bcl-2, can effectively induce cancer cell death (apoptosis).

References

Safety Operating Guide

Proper Disposal of 1-Boc-5-Aminoindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-Boc-5-Aminoindole, a versatile intermediate in pharmaceutical and chemical research. Adherence to these protocols is vital for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as an irritant.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards.

Globally Harmonized System (GHS) Classification: [1]

Hazard ClassHazard StatementSignal WordPictogram
Skin corrosion/irritationH315: Causes skin irritationWarningIrritant
Serious eye damage/eye irritationH319: Causes serious eye irritationWarningIrritant
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationWarningIrritant

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a multi-step approach to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA) in the United States.[2][3]

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses with side shields or goggles

  • A lab coat

Step 2: Waste Segregation and Collection

Do not mix this compound waste with other waste streams. Incompatible chemicals can react violently, producing heat or toxic gases.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.[4]

  • Storage: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[5] Ensure secondary containment to prevent spills.

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous waste in the designated container.

For empty containers of this compound:

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple rinsing, deface or remove the original label and the container may then be disposed of as regular solid waste, depending on local regulations.[6]

Step 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash. [7]

The recommended disposal methods are:

  • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.

  • Controlled Incineration: Incineration in a chemical incinerator equipped with an afterburner and scrubber is another acceptable method.

To arrange for final disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] They will provide specific instructions for pickup and transport.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe spill Spill or Contaminated Material start->spill empty_container Empty Product Container start->empty_container segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Satellite Accumulation Area container->storage full_container Waste Container Full storage->full_container collect_spill Collect with Absorbent Dispose as Hazardous Waste spill->collect_spill collect_spill->container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per local regulations) triple_rinse->dispose_container collect_rinsate->container contact_ehs Contact EHS or Licensed Waste Disposal Company full_container->contact_ehs transport Arrange for Pickup and Transport contact_ehs->transport final_disposal Final Disposal: - Licensed Chemical Destruction - Controlled Incineration transport->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and local regulations for chemical disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-5-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling 1-Boc-5-Aminoindole, a key intermediate in the synthesis of various bioactive molecules. By adhering to these protocols, you can minimize risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin contact, eye irritation, and respiratory exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 or NIOSH standards.Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact which can lead to irritation.[2][3] Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from accidental spills and contamination.[2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety and to ensure the integrity of your experiments.

1. Preparation:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.

  • Controlled Dispensing: Use appropriate tools, such as a spatula, for transferring the solid material. Avoid creating dust.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.

3. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Hazard and Toxicity Summary

Based on available safety data, this compound is classified with the following hazards:

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]

While considered to have low toxicity, appropriate protective measures are still necessary to avoid direct contact and inhalation.[2][3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Weigh and Prepare for Reaction handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Collect Chemical Waste clean2->clean3 store1 Store in Cool, Dry, Ventilated Area disposal_info Dispose via Licensed Waste Management Service clean3->disposal_info clean3->disposal_info

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-5-Aminoindole
Reactant of Route 2
Reactant of Route 2
1-Boc-5-Aminoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.